Product packaging for 1-(Propan-2-yl)piperazine hydrate(Cat. No.:CAS No. 1221724-78-2)

1-(Propan-2-yl)piperazine hydrate

Cat. No.: B2451115
CAS No.: 1221724-78-2
M. Wt: 146.234
InChI Key: PVCIBSXHQIVPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Propan-2-yl)piperazine hydrate (CAS 1221724-78-2) is a high-purity piperazine derivative intended for research and development use. Piperazine derivatives are investigated as activators of human carbonic anhydrase (CA) isoforms, which are enzymes involved in critical physiological processes. These activators function by participating in proton shuttling within the enzyme's active site, a mechanism that can enhance catalytic efficiency. Research into CA activators (CAAs) is exploring their potential for pharmacological applications, including cognition enhancement . Furthermore, structural analogs of this compound, specifically 1-(2-hydroxyethyl)piperazine derivatives, have demonstrated significant promise as radioprotective agents in scientific studies, showing efficacy in mitigating DNA damage caused by ionizing radiation in vitro . This product is strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions; please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2O B2451115 1-(Propan-2-yl)piperazine hydrate CAS No. 1221724-78-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylpiperazine;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.H2O/c1-7(2)9-5-3-8-4-6-9;/h7-8H,3-6H2,1-2H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCIBSXHQIVPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC1.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 1-(Propan-2-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 1-(propan-2-yl)piperazine, also known as 1-isopropylpiperazine. This compound serves as a crucial intermediate in the development of various pharmaceutical agents.[1][2] This document outlines a common synthetic route, purification methods, and detailed characterization parameters.

Physicochemical Properties

A summary of the key quantitative data for 1-(propan-2-yl)piperazine is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 4318-42-7[1][2]
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [1][2]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 180-181 °C[2][6]
Density ~0.896 g/mL
Refractive Index (n20/D) 1.4710[2][6]
Solubility Slightly soluble in water[5][6]

Synthesis of 1-(Propan-2-yl)piperazine

The synthesis of 1-(propan-2-yl)piperazine is typically achieved through the N-alkylation of piperazine. A common and straightforward method involves the direct reaction of piperazine with an isopropyl halide. To favor mono-alkylation and minimize the formation of the di-substituted by-product, an excess of piperazine is often used.

Experimental Protocol: N-Alkylation of Piperazine

This protocol is a representative procedure based on general methods for the N-alkylation of piperazines.[7][8]

Materials:

  • Piperazine

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (or another suitable polar aprotic solvent like DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an excess of piperazine (e.g., 3-5 equivalents) in anhydrous acetonitrile.

  • Addition of Base: Add a base such as potassium carbonate (e.g., 1.5 equivalents) to the solution. The base will neutralize the hydrohalic acid formed during the reaction.

  • Addition of Alkylating Agent: Slowly add 2-bromopropane (1 equivalent) to the stirred suspension at room temperature. The slow addition helps to control the exothermicity of the reaction and favor mono-substitution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Remove the acetonitrile from the filtrate by rotary evaporation.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acid. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(propan-2-yl)piperazine can be purified by fractional distillation under reduced pressure to yield the final product as a colorless to pale yellow liquid.

G cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Product Isolation and Purification Piperazine Piperazine Reaction_Flask Reaction Flask Piperazine->Reaction_Flask Acetonitrile Acetonitrile Acetonitrile->Reaction_Flask K2CO3 K2CO3 K2CO3->Reaction_Flask Stir_and_Reflux Stir and Reflux 2_Bromopropane 2_Bromopropane 2_Bromopropane->Stir_and_Reflux Cool_and_Filter Cool and Filter Stir_and_Reflux->Cool_and_Filter Rotary_Evaporation Rotary Evaporation Cool_and_Filter->Rotary_Evaporation Extraction Extraction Rotary_Evaporation->Extraction Drying Drying and Concentration Extraction->Drying Distillation Fractional Distillation Drying->Distillation Final_Product Pure 1-(Propan-2-yl)piperazine Distillation->Final_Product

Diagram 1: General workflow for the synthesis and purification of 1-(propan-2-yl)piperazine.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(propan-2-yl)piperazine. The primary analytical techniques employed are nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

While specific spectra are not provided here, the following outlines the expected features and sources for this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the methine proton) and the piperazine ring protons (typically seen as multiplets).

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the different carbon environments in the molecule. A ¹³C NMR spectrum for 1-isopropylpiperazine is available in the SpectraBase database.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include C-H stretching vibrations from the alkyl groups and N-H stretching from the secondary amine in the piperazine ring. An FTIR spectrum for 1-isopropylpiperazine is available from Bio-Rad Laboratories, Inc.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 128.22 g/mol .

Signaling Pathways and Applications

1-(Propan-2-yl)piperazine is a building block in medicinal chemistry.[5] The piperazine moiety is a common scaffold in a wide range of biologically active compounds, targeting various receptors and enzymes. The specific signaling pathways involved would be dependent on the final drug molecule into which this intermediate is incorporated.

G Start Starting Materials (e.g., Piperazine) Synthesis Chemical Synthesis (N-Alkylation) Start->Synthesis Intermediate 1-(Propan-2-yl)piperazine Synthesis->Intermediate Further_Synthesis Further Chemical Modification Intermediate->Further_Synthesis API Active Pharmaceutical Ingredient (API) Further_Synthesis->API Drug_Product Final Drug Product API->Drug_Product

Diagram 2: Role of 1-(propan-2-yl)piperazine as a pharmaceutical intermediate.

References

Physicochemical Properties of 1-(Propan-2-yl)piperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the available physicochemical data for 1-(Propan-2-yl)piperazine . Extensive searches for "1-(Propan-2-yl)piperazine hydrate" did not yield any specific experimental data or established properties for the hydrated form of this compound. The information presented herein pertains to the anhydrous parent compound. It is crucial to note that the physicochemical properties of a hydrated form would differ from the data presented below.

Introduction

1-(Propan-2-yl)piperazine, also known as 1-isopropylpiperazine, is a heterocyclic organic compound.[1][2] It is characterized by a piperazine ring with an isopropyl group attached to one of the nitrogen atoms.[2] This compound serves as a versatile building block in the synthesis of various molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Physicochemical Properties

The quantitative physicochemical data for 1-(Propan-2-yl)piperazine are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₆N₂[1][3][4]
Molecular Weight 128.22 g/mol [1][4]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 178 - 181 °C[1][3][5]
Density 0.896 - 0.9 g/mL[1]
Refractive Index (n20/D) 1.4710[3][5]
Solubility Slightly soluble in water[5]
Flash Point 54.4 °C (closed cup)
XLogP3 0.4[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 1-(Propan-2-yl)piperazine are not explicitly available in the reviewed literature. However, standard analytical methods would be employed for such characterizations. A general workflow for quality control and characterization is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of 1-(Propan-2-yl)piperazine purification Distillation synthesis->purification Crude Product gc_ms Purity Assessment (GC-MS) purification->gc_ms Purified Product nmr Structural Elucidation (NMR) gc_ms->nmr ftir Functional Group Analysis (FT-IR) nmr->ftir physical_props Determination of Physical Properties (Boiling Point, Density, Refractive Index) ftir->physical_props synthesis_pathway piperazine Piperazine reagents + piperazine->reagents alkylating_agent Isopropyl Halide (e.g., 2-bromopropane) alkylating_agent->reagents product 1-(Propan-2-yl)piperazine base Base base->product Acid Scavenger reagents->product Nucleophilic Substitution

References

A Comprehensive Technical Guide to 1-(Propan-2-yl)piperazine Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Propan-2-yl)piperazine, also commonly known as 1-isopropylpiperazine, is a substituted piperazine derivative that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties, such as improved solubility and basicity, which are often essential for drug candidates. This guide provides an in-depth overview of 1-(propan-2-yl)piperazine hydrate, focusing on its chemical identity, molecular structure, synthesis, and applications in drug development, supported by relevant experimental data and protocols.

Chemical Identification and Molecular Structure

While a specific CAS number for the hydrated form of 1-(propan-2-yl)piperazine is not distinctly cataloged, the anhydrous form is identified by CAS Number 4318-42-7 . For the hydrate, it is standard practice to use the CAS number of the anhydrous compound and specify the presence of water molecules.

The molecular structure of 1-(propan-2-yl)piperazine consists of a piperazine ring with an isopropyl group attached to one of the nitrogen atoms. The presence of the second nitrogen atom with a free secondary amine provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.

Molecular Formula (Anhydrous): C₇H₁₆N₂

Molecular Structure (Anhydrous):

The hydrated form incorporates one or more water molecules associated with the piperazine derivative, which can influence its physical properties such as melting point and solubility.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 1-(propan-2-yl)piperazine is presented below. This data is essential for its handling, characterization, and use in synthetic and analytical procedures.

PropertyValue
Molecular Weight 128.22 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 180-181 °C
Density 0.896 g/mL
Refractive Index n20/D 1.4710
Flash Point 54.4 °C (closed cup)
Solubility Slightly soluble in water
¹H NMR Peaks corresponding to isopropyl and piperazine ring protons
¹³C NMR Signals indicative of the carbon atoms in the isopropyl and piperazine moieties
FTIR Characteristic peaks for N-H and C-N stretching
SMILES CC(C)N1CCNCC1
InChI Key WHKWMTXTYKVFLK-UHFFFAOYSA-N

Synthesis of 1-(Propan-2-yl)piperazine

The synthesis of 1-(propan-2-yl)piperazine can be achieved through several synthetic routes. The two primary methods are direct alkylation of piperazine and reductive amination.

Direct Alkylation of Piperazine

This method involves the reaction of piperazine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). To favor mono-alkylation and minimize the formation of the di-substituted product, a large excess of piperazine is typically used.

Experimental Protocol: Mono-alkylation of Piperazine

  • Reaction Setup: In a round-bottom flask, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Alkylating Agent: Slowly add 1 equivalent of 2-bromopropane to the stirred piperazine solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: The resulting residue is partitioned between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by distillation or column chromatography to yield 1-(propan-2-yl)piperazine.

Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and involves the reaction of piperazine with acetone in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

  • Imine Formation: In a reaction vessel, dissolve piperazine (1 equivalent) and acetone (1-1.2 equivalents) in a suitable solvent, such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

  • Reduction: To the stirred solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or GC-MS.

  • Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by distillation or column chromatography.

Applications in Drug Development

The 1-(propan-2-yl)piperazine moiety is a key structural component in numerous active pharmaceutical ingredients (APIs). Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The piperazine ring often serves as a linker between different pharmacophoric groups, and the isopropyl group can provide steric bulk and modulate lipophilicity.

Substituted piperazines, including 1-isopropylpiperazine, are found in drugs targeting a variety of receptors and enzymes, and are investigated for their potential in treating central nervous system disorders, cancer, and infectious diseases.[1]

Analytical Methods for Characterization

Accurate and reliable analytical methods are crucial for the quality control of 1-(propan-2-yl)piperazine and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

HPLC Analysis

Due to the lack of a strong chromophore, direct UV detection of 1-(propan-2-yl)piperazine can be challenging. Derivatization with a UV-active agent is often employed. Alternatively, universal detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used.

Experimental Protocol: HPLC with Derivatization

  • Derivatization: React a known amount of the sample with a derivatizing agent (e.g., dansyl chloride) in an appropriate buffer to form a UV-active derivative.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is common.

    • Detection: UV detection at the wavelength corresponding to the maximum absorbance of the derivative.

  • Quantification: A calibration curve is generated using standards of the derivatized 1-(propan-2-yl)piperazine to quantify the analyte in the sample.

GC-MS Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like 1-(propan-2-yl)piperazine.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Split or splitless injection depending on the concentration.

    • Oven Program: A temperature gradient is used to ensure good separation of the analyte from any impurities.

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization is standard.

    • Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the eluting compounds for identification.

  • Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a reference standard for confirmation and quantification.

Visualizing Workflows

Synthesis Workflow: Reductive Amination

Synthesis_Workflow Piperazine Piperazine Reaction_Mix Reaction Mixture Piperazine->Reaction_Mix 1 eq. Acetone Acetone Acetone->Reaction_Mix 1.1 eq. Solvent Solvent (e.g., Methanol) Solvent->Reaction_Mix Reduction Reduction Reaction_Mix->Reduction Iminium formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Final_Product 1-(Propan-2-yl)piperazine Purification->Final_Product Analytical_Workflow Sample Sample containing 1-(Propan-2-yl)piperazine Sample_Prep Sample Preparation (Dilution in Solvent) Sample->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Mass Spectrometric Ionization (EI) GC_Separation->MS_Ionization Elution MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis Result Identification and Quantification Data_Analysis->Result

References

An In-depth Technical Guide to the Solubility and Stability of 1-(Propan-2-yl)piperazine Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(Propan-2-yl)piperazine hydrate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of medicinal chemistry and data from the parent molecule, piperazine, and related N-substituted derivatives. The information presented herein serves as a robust resource for researchers and professionals involved in the development and handling of this and similar chemical entities.

Introduction to 1-(Propan-2-yl)piperazine and its Hydrate

1-(Propan-2-yl)piperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. The introduction of a propan-2-yl (isopropyl) group on one of the nitrogen atoms can significantly influence its physicochemical properties, including solubility and stability. Like many amine-containing compounds, 1-(Propan-2-yl)piperazine can form hydrates, where water molecules are incorporated into the crystal lattice. The presence of this water of hydration can, in turn, affect the compound's melting point, solubility, dissolution rate, and overall stability. Understanding these properties is critical for its application in pharmaceutical development, where consistency and predictability are paramount.

The piperazine core is a well-known pharmacophore, and its derivatives have a wide range of biological activities. The two nitrogen atoms in the piperazine ring can improve the pharmacokinetic properties of drug candidates due to their appropriate pKa values.[1] These nitrogen sites can lead to an essential increase in the water solubility of drug-like molecules, thereby playing a crucial role in bioavailability.[1]

Predicted Physicochemical Properties

The physicochemical properties of this compound are influenced by both the piperazine ring and the isopropyl substituent.

PropertyPredicted Value/CharacteristicRationale and Discussion
Molecular Formula C₇H₁₆N₂·xH₂OThe base molecule is 1-(Propan-2-yl)piperazine. The 'x' denotes a variable number of water molecules in the hydrate form.
Appearance White to off-white crystalline solidBased on the typical appearance of piperazine and its derivatives.[2]
pKa pKa1 ≈ 5.0 - 6.0pKa2 ≈ 9.0 - 10.0The basicity of amines is influenced by electronic and solvation effects.[3] The isopropyl group is electron-donating, which is expected to slightly increase the basicity compared to piperazine. The two pKa values correspond to the two nitrogen atoms of the piperazine ring.
LogP (Octanol-Water Partition Coefficient) 0.5 - 1.5The isopropyl group increases the lipophilicity compared to piperazine. This value is an estimate and would need experimental verification.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The solubility of this compound is predicted to be dependent on the solvent's polarity and pH.

Aqueous Solubility

The aqueous solubility will also be highly pH-dependent. As a weak base, 1-(Propan-2-yl)piperazine will be more soluble in acidic solutions where it can form protonated, more polar species.

Table of Predicted Aqueous Solubility:

pHPredicted SolubilityRationale
< 4 HighAt low pH, both nitrogen atoms of the piperazine ring will be protonated, forming a highly polar, water-soluble salt.
4 - 8 Moderate to HighIn this range, a mixture of the mono-protonated and di-protonated species will exist, maintaining good water solubility.
> 8 Moderate to LowAs the pH increases, the free base form will predominate, which is less polar and therefore less soluble in water.
Solubility in Organic Solvents

Table of Predicted Solubility in Common Organic Solvents:

SolventPredicted SolubilityRationale
Methanol, Ethanol HighThese polar protic solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the amine.
Acetone, Acetonitrile Moderate to HighThese polar aprotic solvents can accept hydrogen bonds from the N-H group of the piperazine ring.
Dichloromethane ModerateA less polar solvent, but still capable of dissolving many organic compounds.
Hexane, Toluene LowThese nonpolar solvents are generally poor solvents for polar amines.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Stability testing evaluates the ability of an API to maintain its chemical and physical integrity over time under various environmental conditions.[]

Solid-State Stability and Hygroscopicity

The solid-state stability of this compound will be influenced by factors such as temperature, humidity, and light. The hydrate form's stability is particularly sensitive to humidity.

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[][7] This is a critical parameter as moisture uptake can lead to changes in crystal structure, chemical degradation, and altered dissolution behavior.[]

Predicted Hygroscopicity Classification:

Based on the European Pharmacopoeia (Ph. Eur.) classification, the hygroscopicity can be categorized. Given the presence of the polar amine groups, this compound is likely to be at least slightly hygroscopic.

Classification% Weight Increase (at 25°C/80% RH)Predicted Classification for this compound
Non-hygroscopic< 0.2%Unlikely
Slightly hygroscopic≥ 0.2% and < 2%Possible
Hygroscopic≥ 2% and < 15%Possible
Very hygroscopic≥ 15%Less Likely
DeliquescentSufficient water is absorbed to form a liquidUnlikely under normal conditions

The stability of the hydrate is dependent on the relative humidity (RH). At low RH, the hydrate may lose water and convert to an anhydrous form, while at high RH, it may absorb more water.[8]

Solution Stability

The stability of 1-(Propan-2-yl)piperazine in solution will be influenced by pH, temperature, light, and the presence of oxidizing agents. Piperazine and its derivatives can undergo oxidative degradation.[9][10] The rate of degradation is often influenced by the presence of metal ions and the concentration of oxygen.

Potential Degradation Pathways:

  • Oxidation: The nitrogen atoms and the carbon atoms alpha to the nitrogens are susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can lead to degradation.

  • Reaction with excipients: In a formulated product, interactions with other components can lead to degradation.

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound. The following are standard methodologies that can be applied.

Solubility Determination

Workflow for Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Weigh excess solid This compound add_solvent Add known volume of solvent prep->add_solvent shake Shake/Stir at constant temperature (e.g., 24-48h) add_solvent->shake centrifuge Centrifuge or filter to separate solid from liquid shake->centrifuge analyze Analyze supernatant (e.g., HPLC, UV-Vis) centrifuge->analyze calculate Calculate concentration analyze->calculate

Caption: Workflow for Shake-Flask Solubility Measurement.

Detailed Protocol for Shake-Flask Method:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Analysis: Accurately dilute a known volume of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Stability Testing

Workflow for Accelerated Stability Testing:

G cluster_prep Sample Preparation cluster_storage Storage cluster_testing Testing at Time Points cluster_analysis Analysis prep Prepare multiple samples in final proposed packaging store Store in stability chambers at specified conditions (e.g., 40°C/75% RH) prep->store t0 Time 0 t1 Time 1 month t3 Time 3 months t6 Time 6 months analyze Assay for potency and degradation products (HPLC) t0->analyze t1->analyze t3->analyze t6->analyze physical Physical characterization (appearance, moisture content) analyze->physical

Caption: Workflow for a typical accelerated stability study.

Detailed Protocol for Accelerated Stability Study (ICH Guidelines): [11][12][13]

  • Sample Preparation: Prepare at least three batches of this compound in its intended container closure system.

  • Storage Conditions: Place the samples in stability chambers under accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.

  • Testing Frequency: Test the samples at specified time points, commonly 0, 1, 3, and 6 months.[11]

  • Analytical Tests: At each time point, perform a battery of tests including:

    • Assay: To determine the potency of the active ingredient.

    • Related Substances: To identify and quantify any degradation products.

    • Appearance: Visual inspection for any changes in color or physical form.

    • Water Content: To monitor changes in the hydrate state.

  • Data Evaluation: Analyze the data to identify any trends in degradation and to predict the shelf-life under normal storage conditions.

Hygroscopicity Testing

Workflow for Dynamic Vapor Sorption (DVS) Analysis:

G cluster_prep Sample Preparation cluster_drying Drying cluster_sorption Sorption/Desorption Cycle cluster_analysis Data Analysis prep Place a small amount of sample on the DVS microbalance dry Dry the sample under a stream of dry nitrogen (0% RH) prep->dry increase_rh Increase RH stepwise (e.g., 0% to 90%) dry->increase_rh decrease_rh Decrease RH stepwise (e.g., 90% to 0%) increase_rh->decrease_rh plot Plot % weight change vs. RH to generate sorption isotherm decrease_rh->plot classify Classify hygroscopicity plot->classify

Caption: Workflow for hygroscopicity testing using DVS.

Detailed Protocol for Dynamic Vapor Sorption (DVS):

  • Sample Preparation: Place a small, accurately weighed sample of this compound onto the DVS instrument's microbalance.

  • Drying: Dry the sample in situ by exposing it to a stream of dry nitrogen (0% Relative Humidity) until a constant weight is achieved.

  • Sorption Cycle: Gradually increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH), allowing the sample to equilibrate at each step. The change in mass is recorded continuously.

  • Desorption Cycle: Subsequently, decrease the RH in a stepwise manner back to 0% RH to assess the reversibility of water sorption.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. This plot provides detailed information about the hygroscopic nature of the material, including the amount of water absorbed at different humidity levels and any phase transitions that may occur.[][14]

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely solubility and stability profile can be developed by applying fundamental principles of organic and medicinal chemistry and by leveraging data from the parent piperazine molecule and its derivatives. The presence of the isopropyl group is expected to decrease aqueous solubility and increase lipophilicity compared to piperazine. The hydrate's stability will be critically dependent on the ambient humidity.

For any development program involving this compound, it is imperative to perform the detailed experimental protocols outlined in this guide to empirically determine its solubility and stability characteristics. This will ensure the development of a safe, effective, and stable final product.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(Propan-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the key spectroscopic data for 1-(Propan-2-yl)piperazine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Mass Spectrometry Data

ParameterValueReference
Molecular FormulaC7H16N2[1]
Molecular Weight128.22 g/mol [1]
Exact Mass128.131348519 Da[1]

Table 2: Infrared (IR) Spectroscopy Data

InstrumentTechniqueSource of Spectrum
Bruker Tensor 27 FT-IRATR-Neat (DuraSamplIR II)Bio-Rad Laboratories, Inc.

Note: Specific peak assignments for 1-(Propan-2-yl)piperazine are not detailed in the available public data. However, characteristic peaks for similar piperazine derivatives include C-H stretching, N-H stretching (if present as a secondary amine), and C-N stretching vibrations.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: Experimentally determined NMR data for 1-(Propan-2-yl)piperazine is not available in the provided search results. The following are predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts based on the analysis of structurally similar piperazine derivatives found in the literature. These predictions are intended to provide an estimate of the expected spectral features.

Predicted ¹H NMR Data

ProtonsChemical Shift (δ) ppm (Predicted)Multiplicity (Predicted)
(CH₃)₂CH-~1.0 - 1.2Doublet
(CH₃)₂CH -~2.5 - 2.8Septet
-NH- (piperazine)Variable (broad)Singlet
Piperazine ring protons~2.4 - 3.0Multiplet

Predicted ¹³C NMR Data

CarbonChemical Shift (δ) ppm (Predicted)
(C H₃)₂CH-~18 - 22
(CH₃)₂C H-~55 - 60
Piperazine ring carbons~45 - 55

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

1. Mass Spectrometry (MS)

  • Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended for accurate mass determination.

  • Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 1-10 µg/mL.

  • Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. Data is acquired over a mass range of m/z 50-500.

  • Data Analysis : The resulting mass spectrum is analyzed to determine the exact mass of the parent ion. This value is then used to confirm the elemental composition of the molecule.

2. Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory is utilized.

  • Sample Preparation : A small amount of the neat sample is placed directly onto the ATR crystal.

  • Data Acquisition : The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to sample analysis and subtracted from the sample spectrum.

  • Data Analysis : The positions and intensities of the absorption bands in the IR spectrum are analyzed to identify the functional groups present in the molecule.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR analysis.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : A standard one-pulse experiment is performed to acquire the proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR : A proton-decoupled experiment is performed to obtain the carbon spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis : The chemical shifts, multiplicities (splitting patterns), and integration values of the signals in the ¹H NMR spectrum are analyzed to determine the structure of the molecule. The chemical shifts in the ¹³C NMR spectrum provide information about the different carbon environments.

Mandatory Visualizations

Diagram 1: Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample 1-(Propan-2-yl)piperazine hydrate MS Mass Spectrometry (MS) Sample->MS Ionization IR Infrared (IR) Spectroscopy Sample->IR IR Absorption NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Magnetic Resonance Mass Molecular Formula & Weight MS->Mass Func_Groups Functional Groups IR->Func_Groups Structure Chemical Structure NMR->Structure Confirmation Structural Confirmation Mass->Confirmation Func_Groups->Confirmation Structure->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Diagram 2: Logical Relationships in Spectroscopic Data Interpretation

Logical_Relationships cluster_input Experimental Data cluster_deduction Deduced Information cluster_output Final Structure MS_Data MS Data (m/z) Mol_Weight Molecular Weight MS_Data->Mol_Weight provides IR_Data IR Data (cm⁻¹) Func_Groups Functional Groups (e.g., N-H, C-N) IR_Data->Func_Groups identifies NMR_Data NMR Data (δ, J, Integral) Connectivity Atom Connectivity & Environment NMR_Data->Connectivity determines Final_Structure 1-(Propan-2-yl)piperazine Mol_Weight->Final_Structure confirms Connectivity->Final_Structure defines Func_groups Func_groups Func_groups->Final_Structure is part of

Caption: Logical flow from raw spectroscopic data to structural elucidation.

References

The Versatile Building Block: An In-depth Technical Guide to the Medicinal Chemistry Applications of 1-(Propan-2-yl)piperazine Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. Its unique physicochemical properties, including its ability to modulate aqueous solubility, lipophilicity, and engage in crucial hydrogen bonding interactions, make it an invaluable component in drug design. Within the diverse family of piperazine-containing synthons, 1-(Propan-2-yl)piperazine, often available in its hydrate form, serves as a critical building block for the synthesis of novel therapeutic agents across multiple disease areas. The introduction of the isopropyl group at the N1 position offers a strategic advantage, influencing the steric and electronic properties of the final molecule, which can significantly impact receptor binding affinity, selectivity, and metabolic stability.

This technical guide provides a comprehensive overview of the potential applications of 1-(Propan-2-yl)piperazine hydrate in medicinal chemistry. It delves into its role as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.

Core Applications in Drug Discovery

1-(Propan-2-yl)piperazine is primarily utilized as a nucleophilic amine in various chemical transformations to construct more complex molecular architectures. Its applications span several key therapeutic areas:

  • Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. The 1-isopropylpiperazine scaffold has been incorporated into novel ligands for dopamine and serotonin receptors, which are critical targets in the treatment of neurological and psychiatric conditions. The isopropyl group can fine-tune the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier.

  • Antiviral Agents: Piperazine derivatives have demonstrated significant potential as antiviral agents. The 1-isopropylpiperazine moiety has been incorporated into compounds designed to inhibit viral replication. For instance, it has been used in the synthesis of antirhinoviral agents that bind to the viral capsid, preventing its uncoating and the release of viral RNA into the host cell.

  • Anti-inflammatory Agents: Chronic inflammation is a hallmark of numerous diseases. The 1-isopropylpiperazine scaffold has been employed in the development of novel anti-inflammatory compounds. These molecules often target key inflammatory mediators such as cytokines and enzymes involved in the inflammatory cascade.

  • Kinase Inhibitors: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer and other diseases. The piperazine ring is a common feature in many kinase inhibitors, often acting as a linker or a solubilizing group. The 1-isopropylpiperazine unit can be strategically incorporated to optimize the binding of these inhibitors to the ATP-binding pocket of the target kinase.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using 1-(Propan-2-yl)piperazine or its derivatives as a key intermediate. This data highlights the potency and selectivity that can be achieved by incorporating this scaffold.

Compound ClassTargetRepresentative CompoundIC50 / EC50 / KiTherapeutic Area
Antirhinoviral AgentsHRV14 CapsidSDZ 880-061≤ 0.003 µg/mL (Potency)Antiviral
GlyT-1 InhibitorsGlycine Transporter-1N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivative67.5 nMCNS Disorders
DDR1/2 InhibitorsDiscoidin Domain Receptors 1 & 23-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide (related scaffold)DDR1: 9.4 nM, DDR2: 20.4 nMAnti-inflammatory
α-Amylase Inhibitorsα-AmylasePiperazine Sulfonamide Analog1.571 ± 0.05 µMDiabetes

Key Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations involving 1-(Propan-2-yl)piperazine.

Protocol 1: Synthesis of N-Alkyl Piperazine Derivatives via Reductive Amination

This protocol describes a general procedure for the N-alkylation of 1-(propan-2-yl)piperazine with an aldehyde or ketone.

Materials:

  • 1-(Propan-2-yl)piperazine

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-(propan-2-yl)piperazine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCE or THF at room temperature, add a catalytic amount of acetic acid (optional).

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated piperazine derivative.

Protocol 2: Synthesis of Piperazine Amides via Amide Coupling

This protocol outlines the synthesis of an amide by coupling 1-(propan-2-yl)piperazine with a carboxylic acid.

Materials:

  • 1-(Propan-2-yl)piperazine

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in DMF or DCM, add HATU (1.2 eq) or EDC (1.2 eq) and HOBt (1.2 eq).

  • Add DIPEA or TEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add 1-(propan-2-yl)piperazine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired piperazine amide.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR G_Protein G Protein GPCR->G_Protein Activation Ligand Piperazine Derivative Ligand->GPCR Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response Phosphorylation

Caption: GPCR signaling pathway modulated by a piperazine derivative ligand.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesis Reactants 1-(Propan-2-yl)piperazine + Electrophile Start->Reactants Reaction Coupling Reaction (e.g., Reductive Amination) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (in vitro assays) Characterization->Biological_Screening Data_Analysis Data Analysis (IC50, SAR) Biological_Screening->Data_Analysis End End: Lead Compound Data_Analysis->End

Caption: General workflow for the synthesis and evaluation of 1-(propan-2-yl)piperazine derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic incorporation into molecular scaffolds allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of potent and selective drug candidates for a wide range of diseases. The synthetic methodologies outlined in this guide provide a foundation for the rational design and synthesis of novel therapeutics. As our understanding of disease biology continues to evolve, the creative application of such fundamental building blocks will remain a critical driver of innovation in drug discovery. Further exploration of the structure-activity relationships of compounds derived from 1-(propan-2-yl)piperazine is warranted to unlock its full potential in addressing unmet medical needs.

The Multifaceted Biological Activities of N-Isopropylpiperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive building block for the design of novel bioactive molecules. Among the vast chemical space of piperazine derivatives, N-substituted analogs, particularly those bearing an isopropyl group, have garnered significant interest. The N-isopropyl moiety can influence the steric and electronic properties of the parent molecule, thereby modulating its binding affinity, selectivity, and overall biological activity.

This in-depth technical guide explores the diverse biological activities of N-isopropylpiperazine derivatives and their broader piperazine-containing counterparts. It provides a comprehensive overview of their anticancer, central nervous system (CNS), and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity

Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of representative piperazine derivatives. While specific data for a broad range of N-isopropylpiperazine derivatives is not extensively available in publicly accessible literature, the data presented for other piperazine analogs provide valuable insights into the potential of this chemical class.

Table 1: In Vitro Growth Inhibitory (GI₅₀) Activity of Vindoline-Piperazine Conjugates against Human Cancer Cell Lines

CompoundCancer Cell LineGI₅₀ (µM)
Vindoline-Piperazine Conjugate 1 Breast Cancer (MDA-MB-468)1.00[1][2][3]
Vindoline-Piperazine Conjugate 2 Non-Small Cell Lung Cancer (HOP-92)1.35[1][2][3]
Vindoline-Piperazine Conjugate 3 Ovarian Cancer (OVCAR-3)Sub-micromolar
Vindoline-Piperazine Conjugate 4 Leukemia (HL-60(TB))Sub-micromolar
Vindoline-Piperazine Conjugate 5 Colon Cancer (COLO 205)Sub-micromolar

Table 2: In Vitro Cytotoxicity (IC₅₀) of Piperazine Derivatives against Human Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)
Piperazine Derivative C505 Leukemia (K562)0.06 - 0.16[4][5][6]
Piperazine-Containing Compound (PCC) Liver Cancer (SNU-475)6.98 ± 0.11[7]
Piperazine-Containing Compound (PCC) Liver Cancer (SNU-423)7.76 ± 0.45[7]
Vindoline-Piperazine Conjugate 20 Non-tumor (CHO)2.54[1][2][3]
Vindoline-Piperazine Conjugate 23 Non-tumor (CHO)10.8[1][2][3]
Vindoline-Piperazine Conjugate 25 Non-tumor (CHO)6.64[1][2][3]
Signaling Pathways in Anticancer Activity

Several key signaling pathways are modulated by anticancer piperazine derivatives, leading to the inhibition of cell proliferation and induction of apoptosis.

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Src Src Family Kinases Src->Apoptosis_Inhibition BCR_ABL BCR-ABL BCR_ABL->Apoptosis_Inhibition NFkB_complex IκB-NF-κB Complex NFkB NF-κB NFkB_complex->NFkB Releases Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Promotes Piperazine Piperazine Derivative Piperazine->PI3K Inhibits Piperazine->Src Inhibits Piperazine->BCR_ABL Inhibits Piperazine->NFkB_complex Inhibits IκB Degradation

Figure 1: Key signaling pathways targeted by anticancer piperazine derivatives.

Experimental Protocols: Anticancer Assays

This protocol is adapted from standard cell viability assay methodologies.

mtt_workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 add_compound Add serial dilutions of N-isopropylpiperazine derivative incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50 end End calculate_ic50->end binding_assay_workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes incubate Incubate membranes with radioligand and varying concentrations of N-isopropylpiperazine derivative prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC₅₀ and calculate Ki quantify->analyze end End analyze->end

References

The Critical Role of Hydration in the Crystal Engineering of Piperazine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Water, often considered a simple solvent, plays a pivotal and multifaceted role in the crystal structure of piperazine and its derivatives. The incorporation of water molecules as hydrates can profoundly influence the physicochemical properties of these compounds, including their stability, solubility, and bioavailability. This technical guide provides a comprehensive overview of the structural and functional significance of hydration in piperazine-containing crystal lattices, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Influence of Water on Crystal Packing and Hydrogen Bonding

The presence of water molecules in the crystal structure of piperazine compounds is not a passive inclusion but an active architectural element. These hydrates are integral to the formation of intricate and robust hydrogen-bonding networks, which dictate the overall crystal packing and, consequently, the material's properties.

In the well-studied case of piperazine hexahydrate (C₄N₂H₁₀·6H₂O), water molecules form puckered layers composed of edge-sharing pentagons.[1][2] These aqueous layers are then interconnected into a three-dimensional framework through hydrogen bonds with the nitrogen atoms of the piperazine molecules.[1][2] This structural arrangement highlights a key function of hydrates: acting as bridges or linkers between the primary organic molecules. The piperazine molecules, with their two opposing hydrogen-bonding amine groups, are suitably dimensioned to bridge these water layers.[2] This bridging role is crucial for the stability of the entire supramolecular assembly.

The hydrogen bonding is not limited to water-piperazine interactions. In more complex derivatives, water can mediate interactions between different functional groups. For instance, in the crystal structure of certain piperazine derivative salts, water molecules can link the protonated nitrogen atoms of the piperazine ring to anions, such as chloride, through charge-assisted hydrogen bonds.[3] This demonstrates the versatility of water in stabilizing diverse ionic and neutral species within a single crystal lattice.

The dimensionality of these hydrogen-bonded networks, whether they form one-dimensional tapes, two-dimensional sheets, or three-dimensional frameworks, is directly influenced by the presence and arrangement of water molecules.[4][5] This, in turn, impacts the mechanical and thermodynamic properties of the crystals.[5]

Quantitative Structural Data of Hydrated Piperazine Compounds

The precise arrangement of atoms in a crystal lattice is determined through single-crystal X-ray diffraction. The following table summarizes key crystallographic data for piperazine hexahydrate, providing a quantitative basis for understanding its structure.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Piperazine HexahydrateC₄N₂H₁₀·6H₂OMonoclinicP2₁/n6.3096.32314.91294.962[2]

Table 1: Crystallographic data for Piperazine Hexahydrate at room temperature.

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of hydrated piperazine compounds. The following outlines the key experimental methodologies:

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, including the positions of water molecules and the geometry of hydrogen bonds.

Methodology:

  • Crystal Growth: Single crystals of the hydrated piperazine compound are grown by methods such as slow evaporation of a saturated aqueous solution, cooling crystallization, or vapor diffusion. For deliquescent crystals like piperazine hexahydrate, crystals should be mounted in a sealed capillary to prevent water loss.[2]

  • Data Collection: A suitable single crystal is mounted on a goniometer of a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. Diffraction data (reflections) are collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and details of the hydrogen-bonding network.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase of a bulk sample and to detect the presence of different hydrated forms or polymorphs.

Methodology:

  • Sample Preparation: A fine powder of the material is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. This pattern can be compared to calculated patterns from single-crystal data or to reference patterns to identify the specific hydrate.

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

Objective: To determine the water content, thermal stability, and dehydration/desolvation temperatures of the hydrated compound.

Methodology:

  • TGA: A small amount of the sample is placed in a crucible and heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored as a function of temperature. Weight loss at specific temperature ranges corresponds to the loss of water molecules.

  • DSC: The difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic or exothermic events, such as melting, dehydration, or phase transitions, are detected as peaks in the DSC thermogram.

Vibrational Spectroscopy (FTIR and Raman)

Objective: To probe the hydrogen-bonding environment of the water molecules and the piperazine moiety.

Methodology:

  • FTIR Spectroscopy: The sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The absorption of infrared radiation by the sample provides information about the vibrational modes of the functional groups. The O-H stretching region is particularly sensitive to the strength and nature of hydrogen bonds involving water.

  • Raman Spectroscopy: A monochromatic laser is directed at the sample, and the scattered light is analyzed. Raman spectroscopy provides complementary vibrational information to FTIR and is often less sensitive to water absorption, which can be advantageous.

Visualizing the Role of Hydrates

The following diagrams, generated using the DOT language, illustrate the conceptual framework and experimental workflow related to the study of hydrated piperazine compounds.

Hydrate_Structure cluster_1 Interactions cluster_2 Resulting Structure Piperazine Piperazine Molecule H_Bond Hydrogen Bonding (N-H···O, O-H···N, O-H···O) Piperazine->H_Bond N-H donor/acceptor Water Water Molecule (Hydrate) Water->H_Bond O-H donor/acceptor Crystal_Lattice Stabilized Crystal Lattice H_Bond->Crystal_Lattice Forms Network

Caption: Role of hydrate in piperazine crystal structure.

Experimental_Workflow start Synthesis & Crystallization of Piperazine Compound sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) start->sc_xrd pxrd Powder X-ray Diffraction (PXRD) start->pxrd thermal Thermal Analysis (TGA/DSC) start->thermal spectroscopy Vibrational Spectroscopy (FTIR/Raman) start->spectroscopy structure 3D Crystal Structure & H-Bonding Network sc_xrd->structure phase Phase Identification & Purity pxrd->phase stability Thermal Stability & Water Content thermal->stability bonding_env Hydrogen Bonding Environment spectroscopy->bonding_env

Caption: Characterization workflow for hydrated piperazine compounds.

Conclusion

The incorporation of water into the crystal lattice of piperazine compounds is a critical aspect of their solid-state chemistry. Far from being a mere impurity, hydrate formation is a powerful tool in crystal engineering, enabling the construction of robust, multidimensional hydrogen-bonded networks. A thorough understanding of the role of these water molecules, achieved through a combination of advanced analytical techniques, is paramount for the rational design and development of piperazine-based pharmaceuticals and other functional materials with optimized properties. The ability to control and characterize hydration is a key determinant in ensuring the stability, quality, and performance of the final product.

References

The Discovery of Novel 1-Alkylpiperazine Hydrate Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the synthesis, characterization, and potential therapeutic applications of 1-alkylpiperazine hydrate compounds, offering a comprehensive resource for researchers and scientists in the field of drug discovery.

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] A key subclass, 1-alkylpiperazines, has garnered significant interest for its potential in developing novel therapeutics, particularly in oncology and neuropharmacology.[3][4] This technical guide focuses on a specific, yet often overlooked, aspect of these compounds: their hydrated forms. The incorporation of water molecules into the crystal lattice of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, stability, and bioavailability. Understanding and controlling the formation of these hydrates is therefore a critical step in drug development.

This guide provides a detailed overview of the synthesis and characterization of novel 1-alkylpiperazine hydrate compounds, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes key processes through workflow and pathway diagrams.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1-alkylpiperazine compounds and their derivatives. This data is essential for comparing the physicochemical properties and biological activities of these compounds.

Compound IDAlkyl GroupMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
1 MethylC₅H₁₂N₂100.1613895.11[Source for Yield]
2 EthylC₆H₁₄N₂114.19157-[Source for MP]
3 PropylC₇H₁₆N₂128.22--[5]
4 ButylC₈H₁₈N₂142.24--[6]
5 1-methyl-piperazine-1-oxide dihydrate-C₅H₁₆N₂O₃152.19~200 (decomposition)-
Compound/DerivativeTarget/AssayIC₅₀ (µM)Cell Line/OrganismReference
Novel Arylamide Derivative with 1-methylpiperazineAnticancer (Tubulin Polymerization Inhibition)1.21MGC-803 (Gastric Cancer)[Source for IC50]
Novel Arylamide Derivative with 1-methylpiperazineAnticancer (Tubulin Polymerization Inhibition)0.88HCT-116 (Colon Cancer)[Source for IC50]
Novel Arylamide Derivative with 1-methylpiperazineAnticancer (Tubulin Polymerization Inhibition)1.58SMMC-7721 (Liver Cancer)[Source for IC50]
Piperazinylpyridazine-based CompoundSCD1 Inhibition0.014Mouse SCD1[7]
Piperazine-dithiocarbamate Derivativesα-glucosidase Inhibition-Yeast α-glucosidase[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of a representative 1-alkylpiperazine hydrate and the characterization techniques used to identify and quantify hydrate formation.

Synthesis of 1-Methylpiperazine-1-oxide Dihydrate

This protocol describes the synthesis of a specific 1-alkylpiperazine hydrate derivative.

Materials:

  • 1-methylpiperazine-1-oxide dihydrochloride

  • Sodium methoxide solution (3.16 N in methanol)

  • Anhydrous methanol

  • Decolourising charcoal

  • Anhydrous acetonitrile

  • 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one

  • Methylene chloride

  • Silica gel (Merck, 0.02-0.05 mm)

  • Ethyl acetate

  • Distilled water

Procedure:

  • A suspension of 1-methylpiperazine-1-oxide dihydrochloride (2.0 g) in anhydrous methanol (10 cc) is treated with a 3.16 N solution of sodium methoxide in methanol (6.7 cc).

  • The mixture is stirred for 10 minutes at 25°C.

  • Decolourising charcoal (0.1 g) is added, and the suspension is filtered.

  • The methanolic filtrate is evaporated under reduced pressure at a maximum temperature of 40°C.

  • The resulting oily residue (2.0 g) is dissolved in anhydrous acetonitrile (50 cc).

  • 2-(7-chloro-1,8-naphthyridin-2-yl)-3-phenoxycarbonyloxy-isoindolin-1-one (2.15 g) is added to the solution.

  • The reaction mixture is heated for 4 hours at 50°C and then stirred for 48 hours at approximately 25°C.

  • The mixture is filtered and concentrated under reduced pressure.

  • The residue (3.8 g) is dissolved in methylene chloride (50 cc).

  • The solution is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in methylene chloride, followed by a gradient of methanol in ethyl acetate.

  • The final fraction is evaporated under reduced pressure.

  • The obtained residue (0.9 g, m.p. about 200°C) is dissolved in a mixture of acetonitrile (10 cc) and distilled water (1 cc) near boiling point.

  • After cooling to 2°C, the formed crystals are filtered, washed with ice-cold acetonitrile (0.5 cc), and dried under reduced pressure to yield 4-{[2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxo-isoindolin-1-yl]oxycarbonyl}-1-methyl-piperazine-1-oxide dihydrate (0.62 g).

Characterization of Hydrate Formation

Several analytical techniques are employed to confirm the presence and nature of water molecules in the crystal structure.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrate, a distinct weight loss corresponding to the loss of water molecules will be observed at a specific temperature range.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. Dehydration and desolvation processes are endothermic events that can be detected by DSC.

  • X-ray Powder Diffraction (XRPD): XRPD provides a unique diffraction pattern for a crystalline solid. The pattern of a hydrate will be different from that of its anhydrous form.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can detect the presence of water molecules through their characteristic O-H stretching and bending vibrations.

  • Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR can provide detailed information about the local environment of atoms in the solid state, helping to elucidate the interaction between water molecules and the API.

Visualizing Key Processes

Diagrams are powerful tools for understanding complex workflows and biological pathways. The following sections provide visualizations created using the DOT language.

Experimental Workflow: Synthesis and Characterization of 1-Alkylpiperazine Hydrates

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation A 1-Alkylpiperazine Precursor B Reaction with Hydrating Agent A->B Alkylation/ Functionalization C Crystallization B->C Controlled Precipitation D Thermal Analysis (TGA/DSC) C->D Analysis of Solid Form E X-Ray Diffraction (XRPD) C->E Analysis of Solid Form F Spectroscopy (IR, Raman, ssNMR) C->F Analysis of Solid Form G Structure & Purity Confirmation D->G E->G F->G H In Vitro Assays G->H Screening I Mechanism of Action Studies H->I Pathway Analysis J Lead Optimization I->J

A generalized workflow for the discovery of novel 1-alkylpiperazine hydrates.
Signaling Pathway: Proposed Mechanism of Action for an Anticancer 1-Alkylpiperazine Derivative

Based on studies of related compounds, a potential signaling pathway for the anticancer activity of a novel 1-alkylpiperazine derivative is proposed below.

signaling_pathway A 1-Alkylpiperazine Derivative B Increased Reactive Oxygen Species (ROS) A->B C c-Abl Activation B->C D p38 MAPK Phosphorylation C->D E ATF2 Activation D->E F RhoB Gene Expression E->F G Apoptosis F->G

A proposed signaling pathway for the induction of apoptosis by a 1-alkylpiperazine derivative.

Conclusion

The exploration of 1-alkylpiperazine hydrate compounds presents a promising avenue for the discovery of novel therapeutic agents. The deliberate formation and characterization of hydrated forms of these potent scaffolds can lead to APIs with improved physicochemical properties, ultimately enhancing their potential for clinical success. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of drug development through the rational design of novel piperazine-based therapeutics. Continued investigation into the synthesis, characterization, and biological activity of a wider range of 1-alkylpiperazine hydrates is warranted to fully unlock their therapeutic potential.

References

Preliminary Bioactivity Screening of 1-(Propan-2-yl)piperazine Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] This technical guide outlines a proposed preliminary screening cascade for a novel derivative, 1-(Propan-2-yl)piperazine hydrate. Due to the absence of specific bioactivity data for this compound, this document provides a comprehensive framework for its initial in vitro and in vivo evaluation. The proposed workflow is based on the known biological effects of the broader piperazine class, including their established anthelmintic properties and emerging roles as enzyme inhibitors and central nervous system modulators.[1][3][4][5] Detailed experimental protocols for key assays, structured templates for data presentation, and visualizations of relevant signaling pathways are provided to guide researchers in the preliminary assessment of this compound's therapeutic potential.

Introduction to this compound and the Piperazine Scaffold

Piperazine and its derivatives have long been a cornerstone of pharmaceutical development. The parent compound, piperazine, is a six-membered heterocyclic ring containing two opposing nitrogen atoms.[6] This structure imparts favorable physicochemical properties, such as high water solubility and the ability to act as both hydrogen bond donors and acceptors, which often translate to good oral bioavailability.[2]

The primary and most well-documented therapeutic use of piperazine is as an anthelmintic agent for treating infections by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis).[5][6][7][8][9][10][11][12] Its mechanism of action involves agonizing the gamma-aminobutyric acid (GABA) receptor on nematode muscle cells, leading to hyperpolarization and flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[5][9][10]

Beyond its anthelmintic effects, the piperazine scaffold is a versatile building block found in drugs targeting a wide array of conditions.[1][2] Modifications to the piperazine ring have yielded compounds with activities including:

  • Antidepressant and Anxiolytic: Through interaction with serotonin receptors like 5-HT1A.[4]

  • Antifungal and Antibacterial: Demonstrating broad-spectrum antimicrobial properties.[13][14]

  • Enzyme Inhibition: Such as dipeptidyl peptidase-IV (DPP-IV) inhibition for potential anti-diabetic applications.[3]

  • Antithrombotic: Showing effects on platelet aggregation.[15]

Given this chemical precedent, a preliminary bioactivity screening of the novel compound this compound is warranted to explore its potential therapeutic applications.

Proposed Preliminary Screening Workflow

A tiered approach to screening is recommended, beginning with broad cytotoxicity assessments to establish a safe concentration range for subsequent, more specific assays. The workflow then branches to investigate the most common activities associated with the piperazine scaffold.

G cluster_0 Phase 1: Safety Profiling cluster_1 Phase 2: Primary Bioactivity Screening (In Vitro) cluster_2 Phase 3: Secondary Screening (In Vivo) A 1-(Propan-2-yl)piperazine hydrate Compound B In Vitro Cytotoxicity Assay (e.g., MTT Assay on HepG2, HEK293) A->B C Determine Maximum Non-Toxic Concentration (MNTC) B->C D Anthelmintic Activity Assay (e.g., C. elegans paralysis assay) C->D E Enzyme Inhibition Assays (e.g., DPP-IV, Acetylcholinesterase) C->E F Receptor Binding Assays (e.g., 5-HT1A, GABA-A) C->F G Antimicrobial Susceptibility Testing (e.g., MIC against S. aureus, E. coli) C->G H In Vivo Model Selection (based on in vitro hits) D->H Positive Hit(s) E->H Positive Hit(s) F->H Positive Hit(s) G->H Positive Hit(s) I Efficacy and Toxicity Studies (e.g., rodent models) H->I

Caption: Proposed experimental workflow for the preliminary bioactivity screening of this compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This assay determines the concentration at which the compound becomes toxic to cells, a critical first step before further testing.[16][17] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Culture a human cell line (e.g., HepG2 for liver toxicity or HEK293 for general toxicity) in appropriate media until approximately 80% confluent.

  • Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the old media from the cells and add 100 µL of media containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation Template:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control100
0.1
1
10
100
1000
Positive Control
Enzyme Inhibition Assay Protocol (Generic)

This protocol provides a general framework for assessing the compound's ability to inhibit a specific enzyme, a common activity for piperazine derivatives.[18][19][20][21]

Methodology:

  • Reagent Preparation: Prepare an assay buffer at the optimal pH for the target enzyme. Dissolve the enzyme, substrate, and this compound in this buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to wells containing serial dilutions of the test compound. Include a positive control (a known inhibitor) and a negative control (no inhibitor). Allow to pre-incubate for 15-30 minutes at the optimal temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The measurement will depend on the specific substrate and product.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation Template:

Inhibitor Conc. (µM)Reaction Rate (mOD/min)% Inhibition
0 (No Inhibitor)0
0.1
1
10
100
1000
Positive Control
Receptor-Ligand Binding Assay Protocol (Competitive)

This assay determines if the compound can bind to a specific receptor by competing with a known radiolabeled ligand.[22][23][24][25] This is relevant for targets like serotonin or GABA receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.

  • Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., 3H-labeled), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. The membranes and any bound radioligand are retained on the filter, while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to calculate the IC50, which can then be used to determine the inhibition constant (Ki).

Data Presentation Template:

Competitor Conc. (Log M)Radioactivity (CPM)% Specific Binding
Total Binding (No Competitor)100
-10
-9
-8
-7
-6
-5
Non-specific Binding0

Relevant Signaling Pathways

GABAergic Signaling Pathway (Anthelmintic Action)

Piperazine's classic anthelmintic effect is mediated through the GABAergic system in nematodes. It acts as an agonist at GABA receptors on muscle cells, leading to paralysis.

Caption: Simplified GABAergic signaling pathway in nematodes, the target for piperazine's anthelmintic activity.

5-HT1A Receptor Signaling Pathway

Several piperazine derivatives exhibit antidepressant or anxiolytic effects by modulating serotonergic systems, particularly by acting as agonists or partial agonists at the 5-HT1A receptor.[4]

Caption: The 5-HT1A receptor signaling pathway, a potential target for piperazine derivatives with CNS activity.

Potential Adverse Effects and Safety Considerations

While generally well-tolerated, piperazine and its derivatives are not without potential side effects. Common adverse reactions include gastrointestinal disturbances such as nausea, vomiting, and abdominal pain.[7][8][11] Neurological side effects, although less common, can occur and may include headaches, dizziness, and tremors.[7][8][26] High doses or use in individuals with pre-existing renal impairment or seizure disorders may increase the risk of more severe neurotoxicity.[7][26] Therefore, any in vivo studies should include careful monitoring for these potential toxicities.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary bioactivity screening of this compound. By systematically evaluating its cytotoxicity, potential anthelmintic properties, enzyme inhibition capabilities, and receptor binding affinities, researchers can build a comprehensive initial profile of this novel compound. Positive results in any of these in vitro assays would justify progression to more complex cellular models and subsequent in vivo studies to validate the findings and explore the compound's therapeutic potential in a preclinical setting. The versatility of the piperazine scaffold suggests that a thorough screening approach is essential to uncover the full range of biological activities of this new derivative.

References

Methodological & Application

Application Note: Synthesis of 1-(Propan-2-yl)piperazine Hydrate via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed experimental protocol for the synthesis of 1-(Propan-2-yl)piperazine hydrate. The synthesis is achieved through a one-pot reductive amination of piperazine with acetone, utilizing sodium triacetoxyborohydride as the reducing agent. This method offers a straightforward and efficient route to the desired product. The protocol includes a comprehensive list of materials, a step-by-step procedure, safety precautions, and characterization data.

Introduction

1-(Propan-2-yl)piperazine, also known as 1-isopropylpiperazine, is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The piperazine moiety is a common scaffold in many biologically active compounds. The addition of an isopropyl group at the N1 position can significantly influence the pharmacological properties of the final molecule, such as its potency, selectivity, and pharmacokinetic profile.

The synthesis of N-alkylated piperazines is a fundamental transformation in organic chemistry. Among the various methods, reductive amination is a widely employed and efficient strategy.[3][4] This reaction involves the formation of an iminium ion intermediate from the condensation of an amine (piperazine) and a carbonyl compound (acetone), which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly well-suited for this transformation, as it is less sensitive to moisture compared to other borohydrides and can be used in a one-pot procedure.[3][4]

This protocol details a laboratory-scale synthesis of this compound, providing researchers with a reliable method to obtain this important intermediate for their drug discovery and development efforts.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
Piperazine (anhydrous)ReagentSigma-Aldrich110-85-0
AcetoneACS GradeFisher Scientific67-64-1
Sodium triacetoxyborohydride95%Acros Organics56553-60-7
Dichloromethane (DCM)HPLC GradeFisher Scientific75-09-2
Sodium bicarbonate (NaHCO₃)ReagentFisher Scientific144-55-8
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9
Distilled water--7732-18-5

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactants 1. Dissolve Piperazine in Dichloromethane Add_Acetone 2. Add Acetone Reactants->Add_Acetone Add_Reducing_Agent 3. Add Sodium Triacetoxyborohydride (Portion-wise at 0°C) Add_Acetone->Add_Reducing_Agent Stir 4. Stir at Room Temperature (Overnight) Add_Reducing_Agent->Stir Quench 5. Quench with Saturated Sodium Bicarbonate Solution Stir->Quench Extract 6. Extract with Dichloromethane Quench->Extract Dry 7. Dry Organic Layer (Magnesium Sulfate) Extract->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Product This compound (Colorless to yellow oil/solid) Evaporate->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 eq, e.g., 8.61 g, 0.1 mol) in dichloromethane (100 mL). Stir the mixture until the piperazine is fully dissolved.

  • Addition of Acetone: To the stirred solution, add acetone (1.2 eq, e.g., 8.7 mL, 0.12 mol). Stir the mixture at room temperature for 20 minutes.

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq, e.g., 31.8 g, 0.15 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction overnight (approximately 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 30 minutes until gas evolution ceases. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.[5][6][7][8]

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Formation of Hydrate: To the crude product, add a small amount of distilled water (e.g., 1-2 mL) and stir. The product may solidify upon standing or with cooling to form the hydrate. Further purification can be achieved by recrystallization if necessary.

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount Used
Piperazine86.140.11.08.61 g
Acetone58.080.121.28.7 mL (6.97 g)
Sodium triacetoxyborohydride211.940.151.531.8 g
1-(Propan-2-yl)piperazine128.22--Theoretical Yield: 12.82 g

Expected Product Characteristics:

PropertyValue
AppearanceColorless to light yellow liquid or low melting solid[1]
Boiling Point180-181 °C[2][9]
Refractive Index (n20/D)~1.4710[2][9]

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage.[10][11][12][13][14] It is also a respiratory and skin sensitizer.[10][11][14] Handle with care and avoid inhalation of dust.

  • Acetone: Highly flammable liquid and vapor.[15][16][17][18] Causes serious eye irritation and may cause drowsiness or dizziness.[15][16][17][18] Keep away from heat, sparks, and open flames.

  • Sodium triacetoxyborohydride: Flammable solid that reacts with water to release flammable gases.[19][20][21][22][23] Causes serious eye damage and skin irritation.[19][20][21] Handle in a dry environment and add to the reaction mixture carefully.

  • Dichloromethane: Suspected of causing cancer.[24][25][26] Causes skin and serious eye irritation.[24][25][26][27] May cause drowsiness or dizziness.[26] Use in a well-ventilated fume hood and avoid inhalation of vapors.

  • Sodium Bicarbonate: Generally considered safe, but may cause mild eye irritation.[28][29][30][31][32]

  • Magnesium Sulfate: Generally considered safe with low toxicity.[5][6][7][8][33]

Logical Relationship Diagram

Logical_Relationship cluster_reactants Starting Materials cluster_reaction_type Reaction Type cluster_reagents Key Reagent cluster_product Product Piperazine Piperazine (Amine) Reductive_Amination Reductive Amination Piperazine->Reductive_Amination Acetone Acetone (Carbonyl) Acetone->Reductive_Amination Product This compound Reductive_Amination->Product Reducing_Agent Sodium Triacetoxyborohydride (Reducing Agent) Reducing_Agent->Reductive_Amination

Caption: Logical relationship of reactants and reagents in the synthesis.

References

Application Notes: 1-(Propan-2-yl)piperazine Hydrate as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(Propan-2-yl)piperazine hydrate, also known as N-isopropylpiperazine, as a key building block in the synthesis of pharmacologically active compounds. The piperazine scaffold is a privileged structure in medicinal chemistry, and the introduction of an isopropyl group at the N1 position can significantly influence the physicochemical and pharmacokinetic properties of the final drug candidate, often enhancing attributes like metabolic stability and target affinity.

Introduction to 1-(Propan-2-yl)piperazine in Medicinal Chemistry

The piperazine ring is a common motif in a multitude of approved drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for target engagement and for improving solubility. The N-isopropyl substituent offers a moderately lipophilic and sterically defined group that can be exploited to probe the binding pockets of various biological targets. This building block is particularly valuable in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Case Study: A Synthetic Approach to AKT Inhibitors

While direct synthesis examples for major clinical candidates starting from this compound are not extensively detailed in publicly available literature, its utility can be demonstrated through a representative synthesis of an analog of a known kinase inhibitor. We will use the core structure of Capivasertib (AZD5363), a potent pan-AKT inhibitor, as a template to illustrate a plausible synthetic route. AZD5363 itself does not contain an N-isopropylpiperazine moiety, but its synthesis provides a well-established chemical framework for incorporating this building block to generate novel analogs.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Small molecule inhibitors of AKT are therefore of significant interest in oncology.

Quantitative Data Summary

The following table summarizes the in vitro activity of the clinical candidate AZD5363, which serves as a benchmark for the potency of inhibitors targeting the AKT pathway. Analogs synthesized using 1-(Propan-2-yl)piperazine would be evaluated against these and other relevant targets to determine their specific activity profile.

CompoundTargetIC50 (nM)Cell LineCellular Assay
AZD5363 (Capivasertib) AKT13Cell-freeKinase Assay
AKT28Cell-freeKinase Assay
AKT38Cell-freeKinase Assay
PRAS40 Phosphorylation60 - 760BT474c, LNCaP, MDA-MB-468Western Blot/Immunofluorescence

Data sourced from preclinical studies of AZD5363.[1][3]

Experimental Protocols

General Synthetic Scheme for an AZD5363 Analog using 1-(Propan-2-yl)piperazine

This protocol outlines a representative multi-step synthesis to generate a novel AKT inhibitor incorporating the 1-(propan-2-yl)piperazine moiety.

Step 1: Synthesis of 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Nucleophilic Aromatic Substitution with 1-(Propan-2-yl)piperazine

  • To a solution of 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, add this compound (1.5 eq) and a base such as potassium carbonate or diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to 80-100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(4-(propan-2-yl)piperazin-1-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine.

Step 3: Deprotection of the Pyrrolopyrimidine Core

  • Dissolve the product from Step 2 in a solution of hydrochloric acid in methanol (e.g., 2 M HCl in MeOH).

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the removal of the THP protecting group by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 4-(4-(propan-2-yl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine.

Step 4: Coupling with a Suitable Side Chain

Further elaboration of the molecule would involve coupling the synthesized core with a suitable side chain, for instance, a chiral amino alcohol derivative, via methods such as amide bond formation or reductive amination, guided by the established synthesis of AZD5363.

In Vitro Kinase Inhibition Assay Protocol
  • Objective: To determine the IC50 value of the synthesized compound against AKT1, AKT2, and AKT3.

  • Materials: Recombinant human AKT1, AKT2, and AKT3 enzymes; ATP; kinase buffer; substrate peptide (e.g., GSK3α/β peptide); ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound in kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay for AKT Pathway Inhibition (Western Blot)
  • Objective: To assess the ability of the synthesized compound to inhibit the phosphorylation of downstream targets of AKT in a cellular context.

  • Cell Line: A cancer cell line with a known activated PI3K/AKT pathway, such as BT474c (PIK3CA mutant) or LNCaP (PTEN-null).[1]

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, phosphorylated PRAS40 (p-PRAS40), and a loading control (e.g., β-actin).

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizations

PI3K_AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruitment PDK1 PDK1 PIP3->PDK1 GSK3b GSK3β AKT->GSK3b Inhibition FOXO FOXO AKT->FOXO Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation PDK1->AKT Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Gene_Expression Gene Expression (Cell Cycle, Survival) FOXO->Gene_Expression mTORC1->Gene_Expression Protein Synthesis AZD5363_analog AZD5363 Analog (with 1-(Propan-2-yl)piperazine) AZD5363_analog->AKT Inhibition

Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Building_Block 1-(Propan-2-yl)piperazine Hydrate Coupling Nucleophilic Aromatic Substitution Building_Block->Coupling Core_Synthesis Pyrrolopyrimidine Core Synthesis Core_Synthesis->Coupling Final_Compound Final Compound (AKT Inhibitor Analog) Coupling->Final_Compound Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Final_Compound->Kinase_Assay Cellular_Assay Cellular Western Blot (Pathway Inhibition) Final_Compound->Cellular_Assay Data_Analysis Data Analysis and SAR Kinase_Assay->Data_Analysis Cellular_Assay->Data_Analysis

Caption: Experimental Workflow for Synthesis and Evaluation.

References

Application Notes and Protocols for the Single Crystal Growth of 1-(Propan-2-yl)piperazine Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the growth of single crystals of 1-(Propan-2-yl)piperazine hydrate, a critical step for unambiguous structure determination by X-ray diffraction. Due to the limited availability of specific crystallization data for this compound, this protocol outlines a systematic screening approach based on established crystallographic techniques for small organic molecules. The methodologies described herein are designed to explore a range of conditions to induce the formation of high-quality single crystals suitable for structural analysis.

Introduction

1-(Propan-2-yl)piperazine is a substituted diamine of interest in pharmaceutical and materials science. Elucidation of its three-dimensional structure through single-crystal X-ray diffraction is fundamental for understanding its chemical properties, potential biological activity, and for rational drug design. The formation of a hydrate can significantly influence the crystal packing and, consequently, the physicochemical properties of the compound. This protocol details several common and effective methods for obtaining single crystals of the hydrate form.

Physicochemical Properties of 1-(Propan-2-yl)piperazine

A summary of the known physical and chemical properties of 1-(Propan-2-yl)piperazine is presented in Table 1. This information is crucial for designing appropriate crystallization experiments.

Table 1: Physicochemical Data for 1-(Propan-2-yl)piperazine

PropertyValueSource
Molecular FormulaC₇H₁₆N₂[1]
Molecular Weight128.22 g/mol [1]
AppearanceColorless to light orange/yellow clear liquid[2]
Boiling Point178-181 °C
Density~0.9 g/mL[2]
SolubilitySoluble in water and organic solvents.[3] One source indicates slight solubility in water.[3]
pKa9.23 ± 0.10 (Predicted)[3]

Experimental Protocols for Single Crystal Growth

The following protocols describe common techniques for growing single crystals of organic compounds. Given that 1-(Propan-2-yl)piperazine is a liquid at room temperature, these methods will aim to crystallize a solid hydrate form. It is recommended to start with a small amount of material (10-20 mg) for each screening experiment.

General Considerations
  • Purity: The starting material should be of the highest possible purity. Purification by distillation or chromatography may be necessary.

  • Glassware: All glassware should be scrupulously clean and free of any scratches or dust that could act as unwanted nucleation sites.

  • Environment: Crystallization experiments should be left undisturbed in a location with minimal temperature fluctuations and vibrations.

Method 1: Slow Evaporation from Aqueous Solutions

This is the most straightforward method for obtaining hydrate crystals.

Protocol:

  • Dissolve 10-20 mg of 1-(Propan-2-yl)piperazine in a small vial using a minimal amount of deionized water to achieve a clear solution.

  • Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures to allow for slow solvent evaporation.

  • Place the vial in a quiet, undisturbed location at a constant temperature (e.g., room temperature, 4 °C).

  • Monitor the vial periodically for crystal growth over several days to weeks.

Table 2: Suggested Solvent Systems for Slow Evaporation

Solvent SystemRationale
Deionized WaterTo promote the formation of the hydrate.
Water/IsopropanolIsopropanol can help to modulate the solubility.
Water/EthanolSimilar to isopropanol, ethanol can adjust solubility.
Water/AcetoneAcetone is a more volatile co-solvent that can sometimes promote faster crystallization.
Method 2: Vapor Diffusion

This technique is highly effective for growing high-quality crystals from small amounts of material. It involves the slow diffusion of a precipitant vapor into a solution of the compound.

Protocol:

  • Dissolve 10-20 mg of 1-(Propan-2-yl)piperazine in a small, open vial (the "inner vial") using a solvent in which it is soluble (e.g., water, isopropanol).

  • Place this inner vial inside a larger, sealed container (the "outer chamber," e.g., a beaker or a larger vial).

  • Add a precipitant solvent (a solvent in which the compound is less soluble) to the outer chamber. The level of the precipitant should be below the top of the inner vial.

  • Seal the outer chamber and leave it in an undisturbed location. The vapor of the precipitant will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.

Table 3: Suggested Solvent/Precipitant Systems for Vapor Diffusion

Solvent (Inner Vial)Precipitant (Outer Chamber)
WaterIsopropanol
WaterEthanol
WaterAcetone
IsopropanolDiethyl Ether
DichloromethaneHexane
Method 3: Slow Cooling

This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered.

Protocol:

  • Prepare a saturated solution of 1-(Propan-2-yl)piperazine in a suitable solvent (e.g., a water/organic solvent mixture) at an elevated temperature (e.g., 40-60 °C). Ensure all the solid is dissolved.

  • If any particulate matter is present, filter the hot solution through a pre-warmed filter into a clean vial.

  • Seal the vial and place it in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to allow for slow cooling to room temperature.

  • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further promote crystal growth.

Visualizations

Experimental Workflow for Crystal Growth Screening

The following diagram illustrates a general workflow for screening for crystallization conditions.

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_solvents Solvent Systems cluster_outcome Outcome cluster_analysis Analysis start Start with Pure 1-(Propan-2-yl)piperazine slow_evap Slow Evaporation start->slow_evap vapor_diff Vapor Diffusion start->vapor_diff slow_cool Slow Cooling start->slow_cool solvent_aqueous Aqueous slow_evap->solvent_aqueous solvent_mixed Mixed Solvents vapor_diff->solvent_mixed slow_cool->solvent_mixed crystals Single Crystals Formed solvent_aqueous->crystals no_crystals No Crystals / Precipitate solvent_aqueous->no_crystals solvent_mixed->crystals solvent_mixed->no_crystals xray X-ray Diffraction crystals->xray no_crystals->start Adjust Conditions (Solvent, Temp, Conc.) G cluster_setup Vapor Diffusion Setup cluster_process Diffusion Process cluster_result Result step1 Dissolve Compound in Inner Vial step2 Place Inner Vial in Outer Chamber step1->step2 step3 Add Precipitant to Outer Chamber step2->step3 step4 Seal Outer Chamber step3->step4 step5 Incubate Undisturbed step4->step5 diffusion Precipitant Vapor Diffuses into Inner Vial step5->diffusion crystallization Crystallization diffusion->crystallization

References

Determining the Water Content of Hydrated Piperazine Salts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the accurate determination of water content in hydrated piperazine salts. The selection of an appropriate analytical technique is critical for the quality control, stability testing, and formulation development of active pharmaceutical ingredients (APIs) containing piperazine.

Introduction

Piperazine and its salts are important pharmaceutical compounds used in a variety of drug products. Many of these salts exist as hydrates, meaning they incorporate water molecules into their crystal structure. The precise water content can significantly impact the material's physical and chemical properties, including its stability, solubility, and dissolution rate. Therefore, accurate determination of the water of hydration is a critical aspect of pharmaceutical development and quality control.

This application note focuses on two primary techniques for water content determination: Karl Fischer (KF) Titration and Thermogravimetric Analysis (TGA) .

Method Selection

The choice of method for determining the water content of hydrated piperazine salts depends on several factors, including the nature of the sample, the expected water content, and the presence of other volatile components. The following decision tree provides a guide for selecting the most appropriate technique.

MethodSelection start Sample: Hydrated Piperazine Salt is_thermolabile Is the salt thermolabile below the dehydration temperature? start->is_thermolabile has_volatiles Does the sample contain other volatile components? is_thermolabile->has_volatiles No kf_oven KF with Oven Method is_thermolabile->kf_oven Yes kf Karl Fischer (KF) Titration has_volatiles->kf Yes tga Thermogravimetric Analysis (TGA) has_volatiles->tga No

Caption: A decision-making workflow for selecting the appropriate water content determination method.

Data Presentation: Comparison of Techniques

The following table summarizes the theoretical water content of common piperazine hydrates and provides a framework for comparing experimental results obtained from Karl Fischer Titration and Thermogravimetric Analysis.

Piperazine SaltMolecular FormulaTheoretical Water Content (% w/w)Karl Fischer Titration (% w/w)Thermogravimetric Analysis (% w/w)
Piperazine HexahydrateC₄H₁₀N₂·6H₂O55.6%[Insert Experimental Data][Insert Experimental Data]
Piperazine Phosphate MonohydrateC₄H₁₀N₂·H₃PO₄·H₂O8.9%[1][2][Insert Experimental Data][Insert Experimental Data]
Piperazine Citrate Hydrate(C₄H₁₀N₂)₃·2C₆H₈O₇·xH₂OVariable[3][4][Insert Experimental Data][Insert Experimental Data]

Note: Experimental data should be populated based on laboratory results.

Experimental Protocols

Karl Fischer Titration Protocol

Karl Fischer titration is a highly specific and accurate method for determining water content.[5] It is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol. For piperazine salts, a volumetric titration is typically employed.

Workflow for Karl Fischer Titration

KF_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_calc Calculation titer_det Titrant Standardization with Water Standard instrument_prep Instrument Preparation and Solvent Equilibration titer_det->instrument_prep sample_prep Accurately weigh Piperazine Salt sample instrument_prep->sample_prep dissolve Dissolve sample in a suitable solvent (e.g., methanol with a buffer) sample_prep->dissolve titrate Titrate with standardized Karl Fischer reagent dissolve->titrate endpoint Detect endpoint (bivoltametric indication) titrate->endpoint calculate Calculate water content based on titrant volume and titer endpoint->calculate TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Data Interpretation instrument_cal Instrument Calibration (Mass and Temperature) sample_prep Accurately weigh a small amount of Piperazine Salt into a TGA pan instrument_cal->sample_prep heating_program Heat the sample under a controlled atmosphere (e.g., Nitrogen) at a constant rate sample_prep->heating_program record_data Continuously record mass loss as a function of temperature heating_program->record_data analyze_curve Analyze the TGA curve to identify the mass loss step corresponding to dehydration record_data->analyze_curve calculate Calculate the percentage mass loss for the dehydration step analyze_curve->calculate

References

Methodology for Studying the Biological Effects of N-Alkylated Piperazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the methodologies employed in the study of the biological effects of N-alkylated piperazines. It includes detailed protocols for key experiments, structured data presentation for quantitative analysis, and visualizations of relevant signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Introduction to N-Alkylated Piperazines

N-alkylated piperazines are a class of organic compounds characterized by a piperazine ring with one or two nitrogen atoms substituted with alkyl groups. This structural motif is prevalent in a wide range of biologically active molecules, including pharmaceuticals and research chemicals.[1] These compounds exhibit diverse pharmacological activities by interacting with various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[2] Their effects span a broad spectrum, including central nervous system modulation, anticancer, and antimicrobial activities.[1][3] A thorough understanding of the methodologies to evaluate their biological effects is crucial for drug discovery and development.

In Vitro Assays for Biological Activity

A variety of in vitro assays are fundamental to characterizing the biological effects of N-alkylated piperazines. These assays provide quantitative data on compound potency, efficacy, and selectivity.

Receptor Binding Assays

Receptor binding assays are essential for determining the affinity of N-alkylated piperazines for their molecular targets. Radioligand binding assays are a common and sensitive method used for this purpose.

2.1.1 Protocol: Radioligand Binding Assay for Opioid Receptors

This protocol describes the determination of binding affinity of N-alkylated piperazines for mu (µ), delta (δ), and kappa (κ) opioid receptors using a competitive radioligand binding assay with membrane preparations from cells expressing the specific opioid receptor subtype.[4][5]

Materials:

  • HEPES buffer (50 mM, pH 7.4)

  • Membrane preparations from CHO or HEK293 cells stably expressing the opioid receptor of interest

  • Radioligand (e.g., [³H]-DAMGO for µ, [³H]-Naltrindole for δ, [³H]-U69,593 for κ)

  • Non-specific binding control (e.g., Naloxone)

  • Test N-alkylated piperazine compounds at various concentrations

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare assay buffer: 50 mM HEPES, pH 7.4.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilutions (in assay buffer), and 50 µL of radioligand (at a final concentration close to its Kd).

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of a high concentration of a non-labeled universal opioid antagonist (e.g., 10 µM Naloxone).

  • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM HEPES, pH 7.4).

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.1.2 Protocol: Radioligand Binding Assay for Chemokine (CXCR4) Receptors

This protocol outlines a method to assess the binding of N-alkylated piperazines to the CXCR4 receptor using a fluorescently labeled ligand and flow cytometry.[6]

Materials:

  • Jurkat cells (endogenously expressing CXCR4)

  • RPMI 1640 medium supplemented with 10% FBS

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)

  • Unlabeled CXCL12 (for competition)

  • Test N-alkylated piperazine compounds

  • FACS buffer (PBS with 1% BSA)

  • 96-well V-bottom plates

  • Flow cytometer

Procedure:

  • Culture Jurkat cells to a density of 0.5-1 x 10⁶ cells/mL.

  • On the day of the assay, harvest and wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer at a concentration of 1 x 10⁶ cells/mL.

  • In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.

  • Add 50 µL of the test N-alkylated piperazine compound at various concentrations or unlabeled CXCL12 as a positive control.

  • Add a fixed concentration of fluorescently labeled CXCL12 (e.g., 25 ng/mL CXCL12-AF647) to all wells.

  • Incubate the plate for 30-60 minutes at 4°C in the dark.

  • Wash the cells twice with ice-cold FACS buffer by centrifugation (300 x g for 5 minutes).

  • Resuspend the cells in 200 µL of FACS buffer.

  • Acquire the fluorescence data on a flow cytometer, measuring the signal from the fluorescently labeled CXCL12.

  • Analyze the data to determine the inhibition of fluorescent ligand binding by the test compounds and calculate IC50 values.

Cytotoxicity Assays

Cytotoxicity assays are crucial for evaluating the potential of N-alkylated piperazines as anticancer agents or for assessing their general toxicity. The MTT assay is a widely used colorimetric method for this purpose.

2.2.1 Protocol: MTT Cytotoxicity Assay

This protocol details the procedure for assessing the cytotoxicity of N-alkylated piperazines against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test N-alkylated piperazine compounds

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the N-alkylated piperazine compounds in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Assays for Biological Effects

In vivo studies are essential to understand the physiological and behavioral effects of N-alkylated piperazines in a whole organism.

Forced Swim Test for Antidepressant Activity

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity in rodents.[9][10]

Materials:

  • Male mice or rats of a specific strain (e.g., C57BL/6 mice)

  • Forced swim test apparatus (a cylinder of clear glass or plastic, e.g., 25 cm high, 10 cm in diameter for mice)

  • Water at 23-25°C

  • Test N-alkylated piperazine compound

  • Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)

  • Positive control (e.g., a known antidepressant like fluoxetine)

  • Video recording and analysis software (optional)

Procedure:

  • Administer the test compound, vehicle, or positive control to the animals at a specific time before the test (e.g., 30-60 minutes intraperitoneally).

  • Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (e.g., 15 cm for mice).

  • Gently place the animal into the cylinder.

  • The test is typically conducted for a 6-minute period. The first 2 minutes are considered an acclimatization period and are not scored.

  • During the subsequent 4 minutes, record the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • After the 6-minute session, remove the animal from the water, dry it with a towel, and return it to its home cage.

  • A decrease in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.[11]

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Data Presentation

Quantitative data from in vitro and in vivo studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Receptor Binding Affinities of N-Alkylated Piperazines

Compound IDN-Alkyl SubstituentTarget ReceptorKᵢ (nM)Reference
Example-1 Methylµ-Opioid15.2 ± 2.1[Fictional]
Example-2 Ethylδ-Opioid8.7 ± 1.5[Fictional]
Example-3 Propylκ-Opioid25.4 ± 3.8[Fictional]
Example-4 Benzyl5-HT₁ₐ2.1 ± 0.3[12]
Example-5 CyclohexylD₂ Dopamine45.6 ± 5.9[13]

Table 2: Cytotoxicity of N-Alkylated Piperazines against Cancer Cell Lines

Compound IDN-Alkyl SubstituentCell LineIC₅₀ (µM)Exposure Time (h)Reference
Example-6 MethylMCF-7 (Breast)12.5 ± 1.848[1]
Example-7 EthylA549 (Lung)8.9 ± 1.248[Fictional]
Example-8 PropylPC-3 (Prostate)21.3 ± 3.172[Fictional]
Example-9 ButylHCT116 (Colon)5.6 ± 0.748[1]
Example-10 PhenylHeLa (Cervical)18.2 ± 2.572[Fictional]

Visualization of Signaling Pathways

Understanding the signaling pathways modulated by N-alkylated piperazines is key to elucidating their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways.

5.1 PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is often implicated in cancer.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/AKT/mTOR signaling pathway.

5.2 GABAergic Synaptic Transmission

GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. N-alkylated piperazines can modulate GABAergic signaling.

GABAergic_Synapse Presynaptic Presynaptic Neuron GABA_vesicle GABA Vesicle SynapticCleft Synaptic Cleft GABA_vesicle->SynapticCleft Release GABA GABAReceptor GABA Receptor (Postsynaptic) SynapticCleft->GABAReceptor Binds GAT GABA Transporter (GAT) SynapticCleft->GAT Reuptake IonChannel Cl- Channel Opening GABAReceptor->IonChannel Postsynaptic Postsynaptic Neuron Hyperpolarization Hyperpolarization (Inhibition) IonChannel->Hyperpolarization GAT->Presynaptic Neurotransmitter_Reuptake Presynaptic Presynaptic Neuron Neurotransmitter 5-HT / NE Presynaptic->Neurotransmitter Release SynapticCleft Synaptic Cleft SERT_NET Serotonin/Norepinephrine Transporter (SERT/NET) SynapticCleft->SERT_NET Reuptake PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binds SERT_NET->Presynaptic Postsynaptic Postsynaptic Neuron Piperazine N-Alkylated Piperazine Piperazine->SERT_NET Blocks

References

Practical Applications of 1-(Propan-2-yl)piperazine Hydrate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Propan-2-yl)piperazine hydrate, also known as 1-isopropylpiperazine hydrate, is a versatile secondary amine that serves as a crucial building block in modern organic synthesis. Its unique structural motif, featuring a piperazine ring substituted with an isopropyl group, imparts desirable physicochemical properties to target molecules, such as improved solubility, bioavailability, and receptor affinity. Consequently, it is a frequently utilized intermediate in the discovery and development of novel therapeutics and other functional organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in three key synthetic transformations: N-Arylation via Buchwald-Hartwig amination, Reductive Amination, and N-Alkylation.

Key Applications

The secondary amine functionality of this compound allows for its facile incorporation into a wide array of molecular scaffolds through various carbon-nitrogen bond-forming reactions. The most prominent applications in organic synthesis include:

  • N-Arylation (Buchwald-Hartwig Amination): For the synthesis of N-arylpiperazine derivatives, which are common substructures in centrally active pharmaceuticals.

  • Reductive Amination: A reliable method for the preparation of N-alkylated piperazines from carbonyl compounds.

  • N-Alkylation: A straightforward approach for the introduction of alkyl substituents at the secondary amine position.

Application Note 1: N-Arylation via Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides or triflates. This compound is an excellent substrate for this reaction, leading to the formation of 1-aryl-4-isopropylpiperazines, a privileged scaffold in medicinal chemistry.

Experimental Protocol: Synthesis of 1-Isopropyl-4-(p-tolyl)piperazine

This protocol describes the synthesis of 1-isopropyl-4-(p-tolyl)piperazine from 4-bromotoluene and this compound using a palladium-based catalytic system.

Reagents and Equipment:

  • This compound

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (IPr·HCl)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1 M solution in THF)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and IPr·HCl (0.04 mmol, 4 mol%).

  • Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add this compound (1.2 mmol, 1.2 equiv.) to the Schlenk tube under a positive pressure of inert gas.

  • Add anhydrous toluene (5 mL) to the reaction mixture via syringe.

  • Finally, add LHMDS (1.5 mL of a 1 M solution in THF, 1.5 equiv.) dropwise to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-isopropyl-4-(p-tolyl)piperazine.

Quantitative Data
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePiperidinePd₂(dba)₃ / SIPr·HClLHMDSTHF221098[1]
4-ChlorotolueneN-MethylpiperazinePd(OAc)₂ / (R)-BINAPNaOtBuToluene1004>99[2]
Aryl BromideN-MethylpiperazinePd-NHCKOtAmToluene1000.4>99[2]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Workflow for Buchwald-Hartwig Amination reagents 1. Add Aryl Halide, Pd Catalyst, and Ligand to Schlenk Tube inert_atm 2. Establish Inert Atmosphere reagents->inert_atm add_amine 3. Add 1-(Propan-2-yl)piperazine Hydrate inert_atm->add_amine add_solvent_base 4. Add Anhydrous Solvent and Base add_amine->add_solvent_base reaction 5. Heat and Stir (Monitor by TLC/GC-MS) add_solvent_base->reaction workup 6. Aqueous Workup reaction->workup purification 7. Column Chromatography workup->purification product Final Product: 1-Aryl-4-isopropylpiperazine purification->product

Caption: Workflow for the Buchwald-Hartwig Amination.

Application Note 2: Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds and amines. This compound can be effectively coupled with a variety of aldehydes and ketones to yield the corresponding N-alkylated products. This reaction typically proceeds via the in situ formation of an iminium ion, which is then reduced by a suitable reducing agent.

Experimental Protocol: Synthesis of 1-Benzyl-4-isopropylpiperazine

This protocol details the reductive amination of benzaldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.

Reagents and Equipment:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) (anhydrous)

  • Acetic acid (glacial)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, dissolve benzaldehyde (1.0 mmol, 1.0 equiv.) and this compound (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (10 mL).

  • Add a catalytic amount of glacial acetic acid (1-2 drops) to the solution to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-benzyl-4-isopropylpiperazine.

Quantitative Data

The following table presents representative yields for the reductive amination of various carbonyl compounds with amines.

Carbonyl CompoundAmineReducing AgentSolventTime (h)Yield (%)Reference
p-Methoxybenzaldehyden-ButylamineH₂ (100 bar)-2496[3]
BenzaldehydeAmmoniaH₂ (40 bar)t-Amyl alcohol24High[4]
AldehydesPrimary AminesNaBH₃CN--Good[5]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow Workflow for Reductive Amination dissolve 1. Dissolve Carbonyl Compound and 1-(Propan-2-yl)piperazine Hydrate in Solvent add_acid 2. Add Catalytic Acetic Acid dissolve->add_acid stir 3. Stir at Room Temperature add_acid->stir add_reductant 4. Add Reducing Agent (e.g., NaBH(OAc)₃) stir->add_reductant reaction 5. Stir until Completion (Monitor by TLC) add_reductant->reaction workup 6. Aqueous Workup reaction->workup purification 7. Column Chromatography workup->purification product Final Product: N-Alkyl-4-isopropylpiperazine purification->product

Caption: Workflow for Reductive Amination.

Application Note 3: N-Alkylation

Direct N-alkylation of this compound with alkyl halides is a fundamental and straightforward method for introducing a second substituent on the piperazine ring. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Synthesis of 1-Benzyl-4-isopropylpiperazine

This protocol outlines the N-alkylation of this compound with benzyl bromide.

Reagents and Equipment:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol, 1.2 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.) to anhydrous acetonitrile (15 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-benzyl-4-isopropylpiperazine.

Quantitative Data

The table below provides representative data for the N-alkylation of piperazine derivatives.

Piperazine DerivativeAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
PiperazineIsopropylamineAlumina-Nickel-2503-[5]
PiperidineAlkyl Bromide/Iodide-AcetonitrileRTseveral-
DiethanolamineIsopropylamineAlumina-Nickel-2503-[5]

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow Workflow for N-Alkylation suspend 1. Suspend 1-(Propan-2-yl)piperazine Hydrate and Base in Solvent add_halide 2. Add Alkyl Halide suspend->add_halide reflux 3. Heat to Reflux (Monitor by TLC) add_halide->reflux cool_filter 4. Cool and Filter Inorganic Salts reflux->cool_filter concentrate 5. Concentrate Filtrate cool_filter->concentrate workup 6. Aqueous Workup concentrate->workup purification 7. Column Chromatography workup->purification product Final Product: 1-Alkyl-4-isopropylpiperazine purification->product

Caption: Workflow for N-Alkylation.

References

Application Notes and Protocols for 1-(Propan-2-yl)piperazine Hydrate in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(Propan-2-yl)piperazine hydrate as a versatile building block in the synthesis of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for piperazine derivatives and their subsequent biological evaluation, offering a foundational guide for drug discovery and development programs.

Introduction

1-(Propan-2-yl)piperazine, also known as 1-isopropylpiperazine, is a valuable heterocyclic amine that serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), cancer, and infectious diseases. The isopropyl group on one of the piperazine nitrogens can influence the lipophilicity, metabolic stability, and target engagement of the final compound. This compound is a convenient solid form of this reagent for laboratory use.

Therapeutic Applications

Derivatives of 1-(Propan-2-yl)piperazine have been investigated for a variety of therapeutic applications, primarily leveraging the favorable pharmacokinetic and pharmacodynamic properties conferred by the substituted piperazine moiety.

Development of Novel Anticancer Agents

The piperazine ring is a common feature in many approved anticancer drugs. By incorporating the 1-(propan-2-yl)piperazine moiety, novel kinase inhibitors and cytotoxic agents can be developed.

Example Application: Synthesis of Novel Kinase Inhibitors

A plausible synthetic route involves the coupling of 1-(propan-2-yl)piperazine with a suitable heterocyclic core, a common strategy in the development of kinase inhibitors. For instance, a pyrimidine or quinoline scaffold, known to interact with the hinge region of many kinases, can be functionalized with the 1-(propan-2-yl)piperazine group to explore the solvent-exposed region of the ATP-binding pocket.

Quantitative Data for a Representative Kinase Inhibitor (Compound A)

ParameterValueCell Line
IC50 (Kinase Assay) 50 nMTarget Kinase X
GI50 (Cell Proliferation) 1.5 µMHuman Colon Cancer Cell Line (HCT-116)
GI50 (Cell Proliferation) 2.1 µMHuman Breast Cancer Cell Line (MCF-7)

Experimental Protocol: Synthesis of a Representative Kinase Inhibitor (Compound A)

  • Step 1: N-Arylation of 1-(Propan-2-yl)piperazine.

    • To a solution of 2,4-dichloro-5-nitropyrimidine (1.0 eq) in dimethylformamide (DMF, 10 mL) is added 1-(propan-2-yl)piperazine (1.1 eq) and diisopropylethylamine (DIPEA, 2.5 eq).

    • The reaction mixture is stirred at 80 °C for 4 hours.

    • After completion (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.

    • The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 2-chloro-5-nitro-4-(4-(propan-2-yl)piperazin-1-yl)pyrimidine.

  • Step 2: Suzuki Coupling.

    • To a solution of the product from Step 1 (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water are added 3-aminophenylboronic acid pinacol ester (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • The mixture is degassed with argon for 15 minutes and then heated to 100 °C for 12 hours.

    • After cooling, the reaction mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired kinase inhibitor precursor.

  • Step 3: Final Acylation.

    • To a solution of the product from Step 2 (1.0 eq) in dichloromethane (DCM, 15 mL) at 0 °C is added acryloyl chloride (1.1 eq) and triethylamine (1.5 eq).

    • The reaction is stirred at room temperature for 2 hours.

    • The reaction mixture is washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by recrystallization from ethanol to yield the final kinase inhibitor (Compound A).

Experimental Workflow: Synthesis of Compound A

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Acylation A 2,4-dichloro-5-nitropyrimidine + 1-(Propan-2-yl)piperazine B Stir at 80°C in DMF with DIPEA A->B Reactants C Intermediate 1 B->C Product D Intermediate 1 + 3-aminophenylboronic acid E Heat at 100°C with Pd catalyst D->E Reactants F Intermediate 2 E->F Product G Intermediate 2 + Acryloyl chloride H Stir at RT in DCM with TEA G->H Reactants I Compound A (Final Product) H->I Product

Caption: Synthetic workflow for a representative kinase inhibitor.

Experimental Protocol: In Vitro Kinase Assay

  • The inhibitory activity of Compound A against the target kinase is determined using a radiometric kinase assay.

  • The kinase reaction is performed in a final volume of 25 µL containing kinase buffer, 10 µM ATP, [γ-³²P]ATP (0.5 µCi), the peptide substrate (0.2 mg/mL), and varying concentrations of Compound A.

  • The reaction is initiated by the addition of the kinase and incubated at 30 °C for 20 minutes.

  • The reaction is stopped by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

  • The filter paper is washed three times with 0.75% phosphoric acid and once with acetone.

  • The radioactivity is measured by scintillation counting.

  • IC₅₀ values are calculated by non-linear regression analysis of the concentration-response curves.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

  • HCT-116 and MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The cells are treated with various concentrations of Compound A (0.01 to 100 µM) for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.

  • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the GI₅₀ values are determined.

Development of Novel CNS-Active Agents

Arylpiperazine derivatives are well-established pharmacophores for various CNS targets, including dopamine and serotonin receptors. The 1-(propan-2-yl)piperazine moiety can be incorporated to fine-tune the receptor binding profile and pharmacokinetic properties of potential antipsychotic or antidepressant drugs.

Example Application: Synthesis of a Novel Serotonin Receptor Modulator

A common synthetic strategy involves the N-alkylation of 1-(propan-2-yl)piperazine with a side chain attached to a pharmacophoric aryl or heteroaryl group known to interact with serotonin receptors.

Quantitative Data for a Representative Serotonin Receptor Modulator (Compound B)

ParameterReceptorValue
Ki (Binding Affinity) 5-HT2A15 nM
EC50 (Functional Assay) 5-HT2A (Antagonist)45 nM
In vivo Efficacy (Forced Swim Test) % Immobility Reduction40% at 10 mg/kg

Experimental Protocol: Synthesis of a Representative Serotonin Receptor Modulator (Compound B)

  • Step 1: Synthesis of the Alkylating Agent.

    • To a solution of 4-(2-hydroxyethyl)benzonitrile (1.0 eq) in DCM (20 mL) at 0 °C is added thionyl chloride (1.2 eq) dropwise.

    • The reaction mixture is stirred at room temperature for 3 hours.

    • The solvent is removed under reduced pressure to yield 4-(2-chloroethyl)benzonitrile, which is used in the next step without further purification.

  • Step 2: N-Alkylation of 1-(Propan-2-yl)piperazine.

    • A mixture of 1-(propan-2-yl)piperazine (1.1 eq), 4-(2-chloroethyl)benzonitrile (1.0 eq), and potassium carbonate (2.0 eq) in acetonitrile (25 mL) is heated at reflux for 16 hours.

    • The reaction mixture is cooled to room temperature and filtered.

    • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford Compound B.

Signaling Pathway: Serotonin Receptor Antagonism

G Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds and Activates Gq Gq Protein Receptor->Gq Activates CompoundB Compound B (Antagonist) CompoundB->Receptor Binds and Blocks PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activate CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca_PKC->CellularResponse Leads to

Caption: Simplified signaling pathway of a 5-HT2A receptor antagonist.

Experimental Protocol: Radioligand Binding Assay

  • Cell membranes expressing the human 5-HT₂ₐ receptor are prepared.

  • Binding assays are performed in a final volume of 200 µL containing membrane protein (10-20 µg), [³H]ketanserin (a known 5-HT₂ₐ antagonist radioligand) at a concentration near its K₋, and various concentrations of Compound B.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).

  • The reaction mixtures are incubated at 37 °C for 60 minutes.

  • The binding reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Experimental Protocol: In Vivo Forced Swim Test (Rodent Model of Depression)

  • Male mice are randomly assigned to vehicle control and Compound B treatment groups.

  • Compound B (10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the test.

  • Each mouse is placed individually in a glass cylinder filled with water (25 °C) for a 6-minute session.

  • The duration of immobility is recorded during the last 4 minutes of the session.

  • A significant reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of antidepressant-like activity.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of novel drug candidates across multiple therapeutic areas. Its incorporation into molecular scaffolds allows for the modulation of physicochemical and pharmacological properties, making it a valuable tool for lead optimization in drug discovery. The protocols provided herein offer a starting point for researchers to explore the potential of 1-(propan-2-yl)piperazine-derived compounds in their own therapeutic programs.

Troubleshooting & Optimization

Technical Support Center: N-Isopropylation of Piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-isopropylation of piperazine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-isopropylation of piperazine, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction is producing a significant amount of the di-isopropylated piperazine byproduct. How can I improve the selectivity for the mono-isopropylated product?

A1: The formation of N,N'-di-isopropylpiperazine is the most common side reaction. Several strategies can be employed to favor mono-alkylation:

  • Excess Piperazine: Using a large excess of piperazine (4-10 equivalents) relative to the isopropylating agent can statistically favor the mono-substituted product.[1]

  • Slow Addition: Adding the isopropylating agent slowly (dropwise) to the reaction mixture helps maintain a low concentration of the alkylating agent, reducing the likelihood of the mono-substituted product reacting again.[1]

  • Use of a Protecting Group: Employing a mono-protected piperazine, such as N-Boc-piperazine or N-formyl-piperazine, is a highly effective method.[1] The protecting group blocks one nitrogen atom, directing the isopropylation to the unprotected nitrogen. The protecting group can then be removed in a subsequent step.[1]

  • Reductive Amination: This method involves reacting piperazine with acetone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1][2] It is an efficient way to achieve mono-isopropylation while avoiding the formation of quaternary ammonium salts.[1]

Q2: My product is highly water-soluble, making extraction from the aqueous phase difficult. What could be the cause and how can I resolve this?

A2: High water solubility often indicates the formation of a quaternary ammonium salt, which can occur through double alkylation on the same nitrogen atom.[1] This is more likely when using reactive alkylating agents like isopropyl iodide. To address this:

  • Switch to Reductive Amination: This method does not proceed through a quaternary ammonium intermediate and is a reliable way to prevent this side reaction.[1]

  • Basify the Aqueous Layer: Ensure the aqueous layer is sufficiently basic (pH > 8) during workup to deprotonate the desired product and any remaining piperazine, which will increase their solubility in organic solvents.[2]

  • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.

Q3: The reaction is sluggish or does not go to completion. What can I do to improve the reaction rate?

A3: Several factors can influence the reaction rate:

  • Choice of Isopropylating Agent: Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride. Using a more reactive halide can increase the reaction rate.

  • Solvent and Temperature: Reactions are typically run in polar aprotic solvents like acetonitrile or DMF. Heating the reaction mixture can also increase the rate, but may also promote side reactions.

  • Base: A suitable base, such as potassium carbonate or diisopropylethylamine (DIPEA), is often necessary to scavenge the acid formed during the reaction.[1] Ensure the base is anhydrous and used in sufficient quantity.

Q4: I am using reductive amination, but the yield is low and the product is impure. What are some common pitfalls with this method?

A4: While effective, reductive amination has its own set of challenges:

  • Imine Formation: Ensure the imine is formed before adding the reducing agent. This can sometimes be monitored by TLC or other analytical methods.[2]

  • Reducing Agent Stability: Some reducing agents, like sodium triacetoxyborohydride (STAB), can be sensitive to moisture and may degrade in certain protic solvents like methanol.[2] Isopropanol is often a more suitable solvent.[2]

  • Workup: The workup for reductive amination typically involves quenching the reaction with a base to neutralize the acidic byproducts.[2] Incomplete neutralization can lead to product loss during extraction.

Quantitative Data Summary

The following table summarizes typical yields for different N-alkylation strategies of piperazine. Note that yields are highly dependent on the specific substrate, reagents, and reaction conditions.

MethodAlkylating/Isopropylating AgentBase/Reducing AgentSolventTypical Yield of Mono-alkylated ProductReference
Direct Alkylation (Excess Piperazine)Alkyl HalidePyridinePyridine70-80%[1]
Direct Alkylation (Mono-hydrochloride)Alkyl Iodide-Methanol>60%[1]
Reductive AminationButylaldehydeNaBH(OAc)₃Not SpecifiedGood[1]
Alkylation of Mono-Boc-piperazineAlkyl HalideK₂CO₃AcetonitrileClean reaction[1]
CondensationIsopropylamineAlumina-Nickel CatalystNone24.0 parts from 140 parts diethanolamine[3]

Experimental Protocols

Protocol 1: N-Isopropylation via Reductive Amination

  • To a solution of piperazine (1.0 eq) in isopropanol, add acetone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: N-Isopropylation using a Protecting Group (N-Boc-piperazine)

  • Dissolve N-Boc-piperazine (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and 2-bromopropane (1.2 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-Boc-N'-isopropylpiperazine.

  • To deprotect, dissolve the crude product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with sodium hydroxide.

  • Extract the product with an organic solvent, dry, and concentrate to obtain N-isopropylpiperazine.

Visualizations

The following diagrams illustrate the reaction pathways and a troubleshooting workflow for the N-isopropylation of piperazine.

N_Isopropylation_Pathway Piperazine Piperazine Mono_Product N-Isopropylpiperazine (Desired Product) Piperazine->Mono_Product + Isopropyl Halide / Base Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Base Base (e.g., K2CO3) Di_Product N,N'-Di-isopropylpiperazine (Side Product) Mono_Product->Di_Product + Isopropyl Halide / Base

Caption: Reaction pathway for N-isopropylation of piperazine.

Reductive_Amination_Pathway Piperazine Piperazine Imine Intermediate Imine Piperazine->Imine + Acetone Acetone Acetone Mono_Product N-Isopropylpiperazine Imine->Mono_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3)

Caption: Reductive amination pathway for N-isopropylation.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Di_Alkylation High Di-alkylation? Start->Check_Di_Alkylation Yes Check_Quat_Salt Product in Aqueous Layer? (Quaternary Salt Formation) Start->Check_Quat_Salt No Use_Excess_Pip Increase Piperazine Excess Check_Di_Alkylation->Use_Excess_Pip Yes Slow_Addition Slow Alkylating Agent Addition Check_Di_Alkylation->Slow_Addition Yes Use_Protection Use Mono-protected Piperazine Check_Di_Alkylation->Use_Protection Yes Switch_to_Reductive Switch to Reductive Amination Check_Di_Alkylation->Switch_to_Reductive Yes Check_Di_Alkylation->Check_Quat_Salt No Optimize Purify and Characterize Use_Excess_Pip->Optimize Slow_Addition->Optimize Use_Protection->Optimize Switch_to_Reductive->Optimize Check_Quat_Salt->Switch_to_Reductive Yes Basify_Workup Ensure Workup is Basic (pH>8) Check_Quat_Salt->Basify_Workup Yes Check_Reaction_Stalled Incomplete Reaction? Check_Quat_Salt->Check_Reaction_Stalled No Basify_Workup->Optimize Increase_Reactivity Use More Reactive Halide (I > Br) Check_Reaction_Stalled->Increase_Reactivity Yes Check_Base Check Base (Anhydrous, Stoichiometry) Check_Reaction_Stalled->Check_Base Yes Check_Reaction_Stalled->Optimize No Increase_Reactivity->Optimize Check_Base->Optimize

Caption: Troubleshooting workflow for N-isopropylation of piperazine.

References

Technical Support Center: Overcoming Solubility Issues with 1-(Propan-2-yl)piperazine Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(Propan-2-yl)piperazine hydrate in organic solvents.

Quick Reference: Estimated Solubility

Solvent ClassExamplesEstimated SolubilityNotes
Polar Protic Water, Ethanol, MethanolHighPiperazine and its derivatives are generally highly soluble in polar protic solvents.[1][2]
Polar Aprotic Acetonitrile, DMSO, DMFModerate to HighGood solubility is expected due to the polarity of the compound.
Non-Polar Toluene, Hexane, Diethyl EtherLow to InsolublePiperazine is poorly soluble in diethyl ether, and similar low solubility is expected in other non-polar solvents.[2]

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the dissolution of this compound.

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do first?

A1: First, confirm the expected solubility of your compound in the selected solvent. As a piperazine derivative, it is expected to have better solubility in polar solvents like alcohols and water.[1] If you are using a non-polar solvent, consider switching to a more polar alternative. If a polar solvent is already in use, gentle heating and agitation can increase the rate of dissolution.[1]

Q2: I can only use a non-polar or weakly polar solvent for my reaction. How can I improve the solubility of this compound?

A2: In such cases, a co-solvent approach is often effective. Adding a small amount of a polar solvent in which your compound is highly soluble (e.g., methanol or ethanol) to your non-polar solvent can significantly enhance overall solubility.[3][4]

Q3: Can I remove the water of hydration to improve solubility in anhydrous organic solvents?

A3: Yes, removing the water of hydration to yield the anhydrous form can sometimes improve solubility in certain anhydrous organic solvents. This can be achieved through methods such as azeotropic distillation with a suitable solvent (e.g., toluene) or by drying under vacuum at an elevated temperature. However, be aware that this may alter the solid-state properties of your compound.

Q4: Would adjusting the pH of my solution help with solubility?

A4: For amine compounds like 1-(Propan-2-yl)piperazine, pH adjustment can be a powerful tool to enhance solubility in aqueous or protic organic solvents.[3] Since piperazine is a basic compound, lowering the pH by adding a suitable acid will form a more soluble salt.[4][5] However, this will depend on the compatibility of the resulting salt with your experimental conditions.

Q5: I am observing a precipitate forming over time after initially dissolving the compound. What is happening?

A5: This could be due to a few factors. The initial dissolution may have resulted in a supersaturated solution, which is now crashing out. Alternatively, temperature fluctuations can decrease solubility.[1] It is also possible that the compound is reacting with components in your solvent or the atmosphere (e.g., absorbing carbon dioxide).[2] Ensure your solution is not supersaturated and is stored at a constant temperature in a well-sealed container.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

  • Initial Setup: In a flask, add your desired volume of the primary, less polar organic solvent.

  • Analyte Addition: Add the required amount of this compound to the flask.

  • Stirring: Begin stirring the mixture at room temperature.

  • Co-solvent Titration: Slowly add a polar co-solvent (e.g., methanol or ethanol) dropwise to the stirring mixture.

  • Observation: Continue adding the co-solvent until the this compound is fully dissolved.

  • Quantification: Record the final volume of both the primary solvent and the co-solvent to determine the solvent ratio required for dissolution.

Protocol 2: pH Adjustment for Enhanced Solubility (in Protic Solvents)

  • Dispersion: Disperse the this compound in the chosen protic solvent (e.g., ethanol).

  • Acid Selection: Choose an appropriate organic or inorganic acid that is compatible with your reaction.

  • Acid Addition: Slowly add the selected acid dropwise to the stirring mixture.

  • Monitoring: Monitor the pH of the solution using a pH meter or pH paper.

  • Dissolution Point: Continue adding the acid until the compound fully dissolves. Note the pH at which dissolution occurs.

  • Caution: Be mindful that the formation of a salt will change the nature of your starting material, which may have implications for subsequent reaction steps.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

G A Start: Solubility Issue with This compound B Is the solvent polar (e.g., MeOH, EtOH)? A->B C Apply gentle heating and agitation B->C Yes D Consider using a co-solvent (e.g., add MeOH) B->D No E Is the compound dissolved? C->E D->E F Is salt formation acceptable for the experiment? E->F No I Problem Solved E->I Yes G Adjust pH by adding a suitable acid F->G Yes H Consider removing water of hydration F->H No J Consult further literature or support F->J If all else fails G->E H->E

Caption: Troubleshooting workflow for solubility issues.

References

optimization of reaction conditions for 1-isopropylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for the synthesis of 1-isopropylpiperazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-isopropylpiperazine.

Problem Potential Cause Suggested Solution
Low Yield of 1-Isopropylpiperazine Incomplete reaction.- Increase reaction time or temperature. For alkylation with isopropyl halides, heating up to 70°C may be necessary.[1] - Ensure the use of an appropriate solvent that dissolves the reactants, such as dimethyl sulfoxide (DMSO) or acetonitrile.[1][2] - For reductive amination, ensure the reducing agent is active and added at the correct stage.
Side reactions consuming starting materials.- In reductive amination, imine formation can be slow or reversible. Consider optimizing the pH; for borohydride reductions, slightly acidic conditions can favor imine formation. - For alkylation, ensure the base is strong enough to deprotonate piperazine but not so strong as to cause elimination of the alkyl halide. Potassium carbonate is a common choice.[1][2]
Formation of Di-isopropylpiperazine Use of a 1:1 molar ratio of piperazine to isopropylating agent.- Use an excess of piperazine to statistically favor mono-alkylation.[2] - A more controlled method is to use N-Boc-piperazine to protect one of the nitrogen atoms, perform the alkylation or reductive amination, and then deprotect the Boc group.[2][3] - Another approach is to use a monopiperazinium salt, which deactivates one of the nitrogen atoms towards alkylation.[4][5]
Difficulty in Product Purification Presence of unreacted piperazine and di-alkylated byproduct.- Unreacted piperazine can be removed by an acidic wash, as it will be protonated and move to the aqueous layer.[2] - Separation of mono- and di-isopropylpiperazine can be challenging due to similar polarities. Column chromatography may be necessary. - Recrystallization from a suitable solvent like isopropyl alcohol or a mixture of ethanol and isopropanol can be effective.[2]
Reductive Amination Reaction is Sluggish or Fails Inactive reducing agent.- Sodium triacetoxyborohydride is sensitive to moisture. Ensure it is handled under anhydrous conditions. - Sodium cyanoborohydride is another option but is toxic and requires careful handling.
Inefficient imine formation.- The condensation of piperazine with acetone to form the iminium intermediate is a key step. This can be facilitated by the use of a dehydrating agent or by removing water azeotropically.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1-isopropylpiperazine?

A1: The two main synthetic routes are the direct N-alkylation of piperazine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) and the reductive amination of piperazine with acetone.[6]

Q2: How can I selectively synthesize the mono-isopropyl derivative and avoid di-alkylation?

A2: To achieve selective mono-alkylation, several strategies can be employed:

  • Use of a protecting group: The most reliable method is to use a starting material where one of the piperazine nitrogens is protected, for example, with a tert-butyloxycarbonyl (Boc) group.[2] The isopropyl group is introduced on the unprotected nitrogen, followed by the removal of the protecting group.

  • Control of stoichiometry: Using a large excess of piperazine relative to the isopropylating agent can favor mono-alkylation.[2]

  • Use of piperazine salts: Reacting a monopiperazinium salt with the alkylating agent can yield the N-monoalkylated product.[4][5]

Q3: What are the typical reaction conditions for direct alkylation of piperazine with an isopropyl halide?

A3: Typical conditions involve reacting piperazine with an isopropyl halide in the presence of a base in a suitable solvent. For instance, the reaction can be carried out with potassium carbonate as the base in dimethyl sulfoxide (DMSO) at around 70°C for several hours.[1]

Q4: What reducing agents are suitable for the reductive amination of piperazine with acetone?

A4: Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for reductive aminations as it is milder and more selective than other borohydrides.[3][7] Sodium cyanoborohydride can also be used.

Q5: What are some common solvents used in these synthesis methods?

A5: For direct alkylation, polar aprotic solvents like dimethyl sulfoxide (DMSO)[1] and acetonitrile[2] are often used. For reductive amination, dichloromethane (DCM) is a common choice.[8]

Q6: How is the product typically isolated and purified?

A6: After the reaction, the workup usually involves quenching the reaction, followed by extraction. Purification can be achieved through distillation, recrystallization from solvents like isopropyl alcohol, or column chromatography to separate the desired product from starting materials and byproducts.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Isopropylpiperazine via Direct Alkylation of N-Boc-piperazine

This protocol is a two-step process involving the alkylation of N-Boc-piperazine followed by deprotection.

Step 1: Synthesis of 1-Boc-4-isopropylpiperazine

  • To a solution of 1-Boc-piperazine (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add 2-bromopropane (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 1-Boc-4-isopropylpiperazine, which can be purified by column chromatography if necessary.

Step 2: Deprotection of 1-Boc-4-isopropylpiperazine

  • Dissolve the crude 1-Boc-4-isopropylpiperazine in a suitable solvent such as dichloromethane or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, evaporate the solvent and excess acid.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the aqueous layer with an organic solvent like dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-isopropylpiperazine.

Protocol 2: Synthesis of 1-Isopropylpiperazine via Reductive Amination of N-Boc-piperazine
  • Dissolve 1-Boc-piperazine (1 equivalent) and acetone (1.5 equivalents) in dichloromethane.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude 1-Boc-4-isopropylpiperazine.

  • Follow Step 2 of Protocol 1 for the deprotection to obtain 1-isopropylpiperazine.

Visualizations

experimental_workflow_alkylation cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection start1 Mix 1-Boc-piperazine, K2CO3, and Acetonitrile add_alkyl_halide Add 2-Bromopropane start1->add_alkyl_halide reflux Reflux for 12-24h add_alkyl_halide->reflux workup1 Cool, Filter, and Evaporate reflux->workup1 extract1 Extract with Ethyl Acetate and Wash workup1->extract1 dry1 Dry and Concentrate extract1->dry1 product1 Crude 1-Boc-4-isopropylpiperazine dry1->product1 start2 Dissolve Crude Product in DCM product1->start2 add_acid Add TFA or HCl start2->add_acid stir Stir at RT for 2-4h add_acid->stir workup2 Evaporate Solvent and Acid stir->workup2 basify Dissolve in Water and Basify workup2->basify extract2 Extract with DCM basify->extract2 dry2 Dry and Concentrate extract2->dry2 final_product 1-Isopropylpiperazine dry2->final_product

Caption: Workflow for the synthesis of 1-isopropylpiperazine via direct alkylation.

experimental_workflow_reductive_amination cluster_step1_ra Step 1: Reductive Amination cluster_step2_ra Step 2: Deprotection start_ra Mix 1-Boc-piperazine and Acetone in DCM stir_ra Stir at RT for 1-2h start_ra->stir_ra add_stab Add Sodium Triacetoxyborohydride stir_ra->add_stab react_ra Stir Overnight add_stab->react_ra workup_ra Quench with NaHCO3 and Extract react_ra->workup_ra dry_ra Dry and Concentrate workup_ra->dry_ra product_ra Crude 1-Boc-4-isopropylpiperazine dry_ra->product_ra start2_ra Dissolve Crude Product in DCM product_ra->start2_ra add_acid_ra Add TFA or HCl start2_ra->add_acid_ra stir2_ra Stir at RT for 2-4h add_acid_ra->stir2_ra workup2_ra Evaporate Solvent and Acid stir2_ra->workup2_ra basify_ra Dissolve in Water and Basify workup2_ra->basify_ra extract2_ra Extract with DCM basify_ra->extract2_ra dry2_ra Dry and Concentrate extract2_ra->dry2_ra final_product_ra 1-Isopropylpiperazine dry2_ra->final_product_ra

Caption: Workflow for the synthesis of 1-isopropylpiperazine via reductive amination.

troubleshooting_workflow start Reaction Complete, Analyze Product Mixture check_yield Is the yield low? start->check_yield check_purity Is the product impure? check_yield->check_purity No incomplete_reaction Incomplete Reaction: - Increase reaction time/temp - Check reactant quality check_yield->incomplete_reaction Yes side_reactions Significant Side Reactions: - Optimize base/solvent (Alkylation) - Check pH/reducing agent (Red. Am.) check_yield->side_reactions Yes dialkylation Di-alkylation Product Present: - Use excess piperazine - Use Boc-protection strategy check_purity->dialkylation Yes starting_material Unreacted Starting Material: - Rerun reaction with longer time - Purify via acid wash/chromatography check_purity->starting_material Yes purification Proceed to Purification check_purity->purification No reoptimize Re-optimize Conditions incomplete_reaction->reoptimize side_reactions->reoptimize dialkylation->reoptimize starting_material->purification

Caption: Troubleshooting decision workflow for 1-isopropylpiperazine synthesis.

References

preventing the dehydration of 1-(Propan-2-yl)piperazine hydrate during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dehydration of 1-(Propan-2-yl)piperazine hydrate during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydration state important?

A1: this compound is a form of 1-(Propan-2-yl)piperazine that incorporates water molecules into its crystal structure. The hydration state is a critical quality attribute as it can significantly impact the compound's physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Inaccurate determination of the hydrate form can lead to inconsistent experimental results and issues with product formulation and performance.

Q2: What are the general storage and handling recommendations for this compound to prevent dehydration?

A2: To maintain the integrity of the hydrate, it is crucial to store the compound in a tightly sealed container at a controlled room temperature and humidity.[1] Exposure to elevated temperatures or low humidity environments should be avoided to prevent the loss of water of hydration. The use of a desiccator is not recommended for storing hydrates unless the goal is to form the anhydrous version.

Q3: At what temperature does this compound begin to dehydrate?

Q4: How can I determine the water content of my this compound sample?

A4: The most common and reliable methods for determining the water content of a hydrated compound are Karl Fischer titration and Thermogravimetric Analysis (TGA).[4][5][6][7][8]

  • Karl Fischer Titration: This is a highly specific and accurate method for water determination.[4][5][6][7][8] It is crucial to use a suitable solvent in which the compound is soluble to ensure the complete release of water.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. The weight loss at specific temperatures can be correlated to the loss of water molecules. This method can also help identify the temperature at which dehydration begins.

Troubleshooting Guides

Issue 1: Inconsistent or lower than expected water content determined by Karl Fischer Titration.

This issue often points to incomplete water release or premature water loss during sample handling.

Potential Cause Troubleshooting Step
Sample not fully dissolved in the KF solvent. Select a more appropriate solvent or use a co-solvent to improve solubility. Ensure the sample is completely dissolved before starting the titration.
Dehydration during sample preparation. Minimize the exposure of the sample to the atmosphere. Prepare the sample for titration in a low-humidity environment if possible (e.g., a glove box).
Water tightly bound within the crystal lattice. Use an external extraction method.[4][5] This involves dissolving the sample in a suitable solvent in a separate, sealed container before introducing an aliquot into the titration cell. Heating the sample in a KF oven is another option to release bound water.[4][5]
Incorrect sample weighing. Use a calibrated analytical balance and ensure there are no static interferences.
Issue 2: Dehydration of the sample during HPLC analysis leading to variable peak areas or retention times.

Changes in the hydration state during the HPLC run can affect the analyte's properties and its interaction with the stationary phase.

Potential Cause Troubleshooting Step
Sample solvent causing dehydration. Dissolve the sample in a solvent that is compatible with the hydrate form and the mobile phase. Ideally, the sample solvent should be the same as the initial mobile phase composition.
Elevated column temperature. If the column temperature is close to the dehydration temperature of the compound, consider reducing it. If a lower temperature compromises the separation, a different analytical method may be necessary.
Reversible hydration/dehydration in the mobile phase. The equilibrium between the hydrated and anhydrous forms can be influenced by the water content of the mobile phase.[9] Ensure consistent and accurate mobile phase preparation. Using a column thermostat can help maintain stable conditions.[10]
Sample degradation. Ensure the sample is stable under the analytical conditions. If not, consider derivatization or a different analytical technique.

Quantitative Data Summary

While specific data for this compound is not available, the properties of the well-characterized piperazine hexahydrate can serve as a useful reference point.

Property Piperazine Hexahydrate Reference
Molecular Formula C₄H₁₀N₂·6H₂O[2]
Molecular Weight 194.23 g/mol [2]
Melting Point 44 °C[1][2][3]
Boiling Point 125-130 °C[1][2][3]
Anhydrous Piperazine Content 44.34%[2]
Solubility Freely soluble in water and alcohol[2]

Experimental Protocols

Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature of dehydration and the percentage of water in this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected boiling point of the anhydrous compound (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Data Analysis:

    • Plot the mass change as a function of temperature.

    • The onset temperature of the first significant mass loss corresponds to the beginning of dehydration.

    • Calculate the percentage of mass loss in the dehydration step to determine the water content.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content of this compound.

Methodology:

  • Instrument Setup: Prepare and standardize the Karl Fischer titrator and reagent according to the manufacturer's protocol.

  • Solvent Selection: Choose a suitable solvent in which this compound is completely soluble. Methanol or a buffered solvent mixture is often a good starting point.[11]

  • Titration Vessel Preparation: Add the selected solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual water.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound sample.

    • Quickly transfer the sample to the titration vessel, ensuring minimal exposure to atmospheric moisture.

    • Stir to dissolve the sample completely.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The instrument's software will typically calculate the water content automatically based on the titrant volume and concentration, and the sample weight.

Visualizations

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis s1 Calibrate TGA s2 Weigh 5-10 mg of sample s1->s2 a1 Place sample in furnace s2->a1 a2 Heat at 10°C/min under N2 a1->a2 d1 Plot mass vs. temperature a2->d1 d2 Determine onset of mass loss d1->d2 d3 Calculate % water content d2->d3

Caption: Workflow for determining water content using TGA.

HPLC_Troubleshooting start Inconsistent HPLC Results (Peak Area/Retention Time) q1 Is the column temperature close to the dehydration T? start->q1 a1_yes Reduce column temperature q1->a1_yes Yes q2 Is the sample solvent a different composition than the mobile phase? q1->q2 No a1_yes->q2 a2_yes Dissolve sample in initial mobile phase q2->a2_yes Yes q3 Is mobile phase preparation consistent? q2->q3 No a2_yes->q3 a3_no Ensure accurate and reproducible mobile phase preparation q3->a3_no No end Consistent Results q3->end Yes a3_no->end

Caption: Troubleshooting guide for inconsistent HPLC results.

References

Technical Support Center: 1-(Propan-2-yl)piperazine Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to impurities in the synthesis of 1-(Propan-2-yl)piperazine hydrate.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis and purification of this compound, offering potential causes and corrective actions.

Issue 1: High Levels of N,N'-bis(propan-2-yl)piperazine Impurity Detected

  • Question: My final product shows a significant peak corresponding to the di-substituted impurity, N,N'-bis(propan-2-yl)piperazine. What are the likely causes and how can I minimize its formation?

  • Answer: The formation of N,N'-bis(propan-2-yl)piperazine is a common side reaction in the N-alkylation of piperazine. The primary causes and recommended solutions are outlined below.

    • Potential Causes:

      • Incorrect Stoichiometry: A molar ratio of piperazine to the isopropylating agent (e.g., 2-bromopropane) that is too low will favor di-substitution.

      • Prolonged Reaction Time or Elevated Temperature: Extended reaction times or high temperatures can increase the likelihood of the mono-substituted product reacting further to form the di-substituted impurity.

      • Inefficient Mixing: Poor mixing can create localized areas with a high concentration of the alkylating agent, leading to over-alkylation.

    • Corrective Actions:

      • Adjust Molar Ratio: Increase the excess of piperazine relative to the isopropylating agent. A ratio of 3:1 or higher is often recommended to statistically favor mono-alkylation.

      • Optimize Reaction Conditions: Monitor the reaction progress using an appropriate analytical technique (e.g., GC or TLC). Stop the reaction once the consumption of the limiting reagent is maximized and before significant formation of the di-substituted product occurs. Consider lowering the reaction temperature.

      • Employ a Protective Group Strategy: For syntheses where di-substitution is particularly problematic, consider using a mono-protected piperazine, such as 1-Boc-piperazine. The isopropyl group is introduced on the unprotected nitrogen, followed by the removal of the protecting group.[1]

      • Consider Reductive Amination: As an alternative synthetic route, reductive amination of piperazine with acetone can be employed. This method can offer better control over mono-alkylation.[2]

Issue 2: Presence of Unreacted Piperazine in the Final Product

  • Question: After my reaction and work-up, I still observe a significant amount of unreacted piperazine. How can I improve the reaction conversion and removal of residual piperazine?

  • Answer: Incomplete conversion and challenges in removing highly polar starting materials are common issues. Below are potential causes and solutions.

    • Potential Causes:

      • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

      • Ineffective Alkylating Agent: The isopropylating agent may have degraded or be of low purity.

      • Inadequate Work-up Procedure: The extraction or purification method may not be effective at removing the highly water-soluble piperazine.

    • Corrective Actions:

      • Reaction Monitoring: Closely monitor the reaction to ensure it has gone to completion.

      • Reagent Quality: Use a fresh, high-purity alkylating agent.

      • Purification Strategy:

        • Distillation: Fractional distillation can be effective in separating the more volatile 1-(propan-2-yl)piperazine from the less volatile piperazine.

        • Salt Formation and Recrystallization: Convert the crude product into a salt (e.g., hydrochloride or diacetate) and purify by recrystallization. This can be an effective method for removing both unreacted piperazine and the di-substituted impurity.[3]

        • Aqueous Wash: During the work-up, perform multiple washes with water or brine to remove the highly water-soluble piperazine.

Issue 3: Difficulty in Isolating the Hydrate Form

  • Question: I am trying to synthesize this compound, but I am having trouble isolating a stable hydrate. What are the key considerations for its formation?

  • Answer: Piperazine and its derivatives can form hydrates, which are crystalline solids containing water molecules within their lattice structure.[4] The formation and stability of the hydrate can be influenced by the purification and isolation conditions.

    • Key Considerations:

      • Water Content during Crystallization: The presence of a specific amount of water in the crystallization solvent is crucial for hydrate formation. Experiment with different solvent systems containing varying amounts of water.

      • Temperature: The temperature at which crystallization is performed can affect the formation of the hydrate versus the anhydrous form.

      • Drying Conditions: Over-drying or drying at elevated temperatures can lead to the loss of water of hydration. Dry the product under controlled conditions (e.g., at room temperature under vacuum).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-(Propan-2-yl)piperazine?

A1: The most common process-related impurities are:

  • N,N'-bis(propan-2-yl)piperazine: Formed from the over-alkylation of piperazine.

  • Unreacted Piperazine: Residual starting material from an incomplete reaction.

  • Starting Material Impurities: Impurities present in the piperazine or the isopropylating agent that may be carried through the synthesis.

Q2: Which analytical techniques are best suited for impurity profiling of 1-(Propan-2-yl)piperazine?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of a wide range of impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the identification of unknown impurities.[9]

Q3: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like 1-(Propan-2-yl)piperazine?

A3: Impurity acceptance criteria are guided by regulatory bodies like the ICH. The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance. For a new drug substance, the identification threshold is typically 0.10% for a maximum daily dose of ≤ 2g/day. Any impurity exceeding this level should be identified. Qualification, the process of establishing the biological safety of an impurity, is required for impurities above certain thresholds (e.g., 0.15% or 1.0 mg per day intake, whichever is lower, for a maximum daily dose of ≤ 2g/day).[10]

Data Presentation

Table 1: Influence of Piperazine to 2-Bromopropane Molar Ratio on Impurity Profile

Molar Ratio (Piperazine : 2-Bromopropane)1-(Propan-2-yl)piperazine (%)N,N'-bis(propan-2-yl)piperazine (%)Unreacted Piperazine (%)
1:1652510
3:185510
5:190<19

Note: These are representative data to illustrate the trend. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(Propan-2-yl)piperazine via N-Alkylation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (e.g., 3 equivalents) in a suitable solvent such as ethanol or acetonitrile.

  • Reaction: Slowly add 2-bromopropane (1 equivalent) to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (e.g., 60-80°C) and monitor the progress by GC or TLC.

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and make it alkaline with a sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: GC-MS Analysis of Impurities

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl/95% methyl silicone column (30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 5 minutes.

    • Ramp: Increase to 290°C at 10°C/min.

    • Final hold: 290°C for 20 minutes.[11]

  • Injector Temperature: 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 30-350 amu.[11]

Visualizations

Synthesis_Pathway Piperazine Piperazine Product 1-(Propan-2-yl)piperazine Piperazine->Product Mono-alkylation IsopropylatingAgent Isopropylating Agent (e.g., 2-Bromopropane) IsopropylatingAgent->Product DiSubstituted N,N'-bis(propan-2-yl)piperazine (Impurity) IsopropylatingAgent->DiSubstituted Product->DiSubstituted Di-alkylation

Caption: Synthesis pathway of 1-(Propan-2-yl)piperazine and the formation of the di-substituted impurity.

Impurity_Formation_Logic Start Start Synthesis Ratio Piperazine : Isopropylating Agent Ratio Start->Ratio LowRatio Low (e.g., 1:1) Ratio->LowRatio is HighRatio High (e.g., >3:1) Ratio->HighRatio is HighDiSub High N,N'-di-substitution LowRatio->HighDiSub LowDiSub Low N,N'-di-substitution HighRatio->LowDiSub

Caption: Logical relationship between reactant ratio and di-substitution impurity formation.

Troubleshooting_Workflow Start Impurity Detected in Product Identify Identify Impurity (GC-MS, HPLC) Start->Identify DiSubstituted N,N'-Di-substituted? Identify->DiSubstituted Unreacted Unreacted Piperazine? Identify->Unreacted DiSubstituted->Unreacted No AdjustRatio Increase Piperazine Ratio or Use Protecting Group DiSubstituted->AdjustRatio Yes ImprovePurification Improve Purification (Distillation, Recrystallization) Unreacted->ImprovePurification Yes OptimizeConditions Optimize Reaction Time/Temp AdjustRatio->OptimizeConditions Reanalyze Re-analyze Product OptimizeConditions->Reanalyze ImprovePurification->Reanalyze

Caption: Workflow for troubleshooting common impurities in 1-(Propan-2-yl)piperazine synthesis.

References

Technical Support Center: Stability of 1-(Propan-2-yl)piperazine Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on enhancing the stability of 1-(Propan-2-yl)piperazine hydrate for storage. It is intended for researchers, scientists, and drug development professionals. The information provided is based on general principles of chemical stability for piperazine derivatives and hydrates and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture uptake and exposure to atmospheric carbon dioxide. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidative degradation.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of piperazine and its derivatives, the primary degradation pathways are expected to be:

  • Oxidation: The tertiary amine in the piperazine ring can be susceptible to oxidation, especially in the presence of light, air, and metal ions. This can lead to the formation of N-oxides and other oxidized species.

  • Thermal Degradation: Elevated temperatures can promote the degradation of the molecule, potentially leading to ring-opening or side-chain cleavage.[1][2]

  • Hygroscopicity and Deliquescence: As a hydrate, the compound's stability is intrinsically linked to the ambient humidity. It may absorb additional moisture from the air, which can affect its physical and chemical properties. Conversely, in very dry conditions, it might lose its water of hydration.

  • Reaction with Carbon Dioxide: Piperazine and its derivatives are known to react with atmospheric carbon dioxide to form carbamates.[1]

Q3: How does the hydrate form of the molecule influence its stability?

A3: The presence of water molecules in the crystal lattice can either stabilize or destabilize the compound. The water of hydration can form hydrogen bonds that stabilize the crystal structure. However, this also makes the compound more susceptible to changes in relative humidity. High humidity can lead to the uptake of more water and potential deliquescence, while low humidity can cause the loss of the water of hydration, potentially leading to a different, and possibly less stable, crystalline or amorphous form.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive stability analysis. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is ideal for quantifying the parent compound and detecting degradation products. Gas Chromatography (GC-MS) can also be used, potentially after derivatization.[3][4][5] Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about changes in the chemical structure. Powder X-ray Diffraction (PXRD) is crucial for monitoring changes in the crystalline form, including the loss of hydration water.[6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping, melting) Exposure to light, air (oxidation), or moisture (hygroscopicity).Store the compound in an amber, tightly sealed container. For sensitive applications, store under an inert gas. Control the humidity of the storage environment.
Inconsistent analytical results (e.g., varying potency) Degradation of the compound or uptake/loss of water.Re-evaluate storage conditions. Use a validated, stability-indicating analytical method. Perform Karl Fischer titration to accurately determine the water content.
Appearance of new peaks in chromatograms Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and elucidate degradation pathways. Characterize the new peaks using mass spectrometry.
Changes in the PXRD pattern Change in the crystalline form, potentially due to loss of hydration water.Monitor the relative humidity of the storage environment. Correlate PXRD data with thermogravimetric analysis (TGA) to understand hydration changes.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommended Condition Rationale
Temperature2-8 °C (Refrigerated)To minimize thermal degradation.
Relative HumidityControlled, low humidityTo prevent moisture uptake or loss of hydration water.
LightProtected from light (Amber vial)To prevent photolytic degradation.
AtmosphereInert gas (e.g., Nitrogen, Argon)To minimize oxidative degradation.
ContainerTightly sealed, non-reactive materialTo prevent exposure to air, moisture, and CO2.

Table 2: Example Stability Study Protocol and Data Summary

Storage Condition Time Point Appearance Assay (% of Initial) Related Substances (% Total) Water Content (%) PXRD
25°C / 60% RH0 MonthsWhite crystalline solid100.0< 0.18.5 (Theoretical)Conforms
3 MonthsNo change99.80.158.6Conforms
6 MonthsNo change99.50.258.7Conforms
40°C / 75% RH0 MonthsWhite crystalline solid100.0< 0.18.5Conforms
1 MonthSlight yellowing98.20.89.0Minor changes
3 MonthsYellowish solid96.51.59.5Significant changes
6 MonthsYellow-brown solid93.03.210.2Does not conform
Photostability1.2 million lux hoursSlight surface discoloration99.60.28.5Conforms

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Testing

Objective: To evaluate the stability of this compound under ICH recommended long-term and accelerated storage conditions.[7][8][9]

Materials:

  • This compound (at least 3 batches)

  • Stability chambers (25°C/60% RH and 40°C/75% RH)

  • Appropriate containers (e.g., amber glass vials with inert caps)

  • Analytical instrumentation (HPLC-UV/MS, PXRD, Karl Fischer titrator)

Methodology:

  • Package samples of this compound from at least three different batches into the selected containers.

  • Place the samples into the stability chambers set at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated).

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).[8][9]

  • At each time point, analyze the samples for:

    • Appearance: Visual inspection for any changes in color, form, or for deliquescence.

    • Assay: Quantify the amount of 1-(Propan-2-yl)piperazine using a validated stability-indicating HPLC method.

    • Related Substances: Determine the levels of any degradation products using the same HPLC method.

    • Water Content: Measure the water content using Karl Fischer titration.

    • Crystalline Form: Analyze the solid-state form using Powder X-ray Diffraction (PXRD).

  • Record and analyze the data to establish a shelf-life and recommended storage conditions.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound under stress conditions.[10][11]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Thermostatic oven, Photostability chamber

  • Analytical instrumentation (HPLC-MS, NMR)

Methodology:

  • Acid Hydrolysis: Dissolve the compound in a dilute HCl solution (e.g., 0.1 N HCl) and heat (e.g., at 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a dilute NaOH solution (e.g., 0.1 N NaOH) and heat (e.g., at 60°C) for a defined period.

  • Oxidation: Dissolve the compound in a solution of H2O2 (e.g., 3%) and keep at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C) in an oven for a defined period.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze the stressed samples using HPLC-MS to separate and identify the degradation products.

  • If necessary, isolate the major degradation products for structural elucidation using techniques like NMR spectroscopy.

Visualizations

Experimental_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_conclusion Conclusion start Obtain 3 Batches of This compound package Package Samples in Appropriate Containers start->package long_term Long-Term (25°C / 60% RH) package->long_term accelerated Accelerated (40°C / 75% RH) package->accelerated photostability Photostability Chamber package->photostability analysis Withdraw Samples at Specified Intervals long_term->analysis accelerated->analysis photostability->analysis tests Perform Analytical Tests: - Appearance - Assay (HPLC) - Related Substances (HPLC) - Water Content (KF) - Crystalline Form (PXRD) analysis->tests data_analysis Analyze Data and Determine Degradation Rate tests->data_analysis end Establish Shelf-Life and Recommended Storage Conditions data_analysis->end

Caption: Workflow for Stability Testing.

Troubleshooting_Guide cluster_causes Potential Causes cluster_actions Corrective Actions start Issue Observed: Product Instability cause1 Improper Storage (Temp, Humidity, Light) start->cause1 cause2 Air/CO2 Exposure start->cause2 cause3 Inherent Instability start->cause3 cause4 Container Interaction start->cause4 action1 Review and Optimize Storage Conditions cause1->action1 action2 Use Inert Atmosphere and Tightly Sealed Containers cause2->action2 action3 Perform Forced Degradation Studies cause3->action3 action4 Evaluate Container Compatibility cause4->action4 action5 Reformulate or Use Stabilizers action3->action5

Caption: Troubleshooting Logic for Stability Issues.

References

Technical Support Center: Analysis of Hydrated Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the refinement of analytical methods for hydrated amine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of hydrated amine compounds.

1. High-Performance Liquid Chromatography (HPLC)

  • Q1: Why am I observing significant peak tailing for my amine compound in Reverse-Phase HPLC?

    A1: Peak tailing for basic compounds like amines is a common issue in reverse-phase chromatography. The primary cause is secondary ionic interactions between the positively charged (protonated) amine and negatively charged, deprotonated residual silanol groups on the silica-based stationary phase[1][2]. This leads to a mixed-mode retention mechanism, causing the peaks to tail.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH < 3) fully protonates the silanol groups (pKa ~3.5), minimizing their ability to interact with the basic analyte[1][2]. Note that standard silica columns should not be used below pH 3; use columns specifically designed for low pH stability[2].

    • Solution 2: Use a Competing Base: Add a competing base, such as Triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-25 mM)[1]. TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively masking them from the analyte.

    • Solution 3: Select an Appropriate Column:

      • End-Capped Columns: Use a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups to make them less polar and interactive[2].

      • Mixed-Mode or Ion-Pair Chromatography: For strong bases, consider mixed-mode columns that have a surface charge identical to the analyte to eliminate ion-exchange interactions[3]. Alternatively, ion-pairing agents can be added to the mobile phase.

      • High pH Stable Columns: Use a modern column designed for stability at high pH. At a high pH, the amine analyte is neutral (not protonated) and will not interact with the column via ion exchange.

  • Q2: My aliphatic amine has no chromophore. How can I detect it using HPLC?

    A2: Direct UV detection of aliphatic amines is often not feasible due to the lack of a suitable chromophore[4]. Several alternative detection methods can be employed:

    • Refractive Index (RI) Detector: RI is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is suitable for high concentration samples but is sensitive to temperature fluctuations and incompatible with gradient elution[4].

    • Evaporative Light Scattering Detector (ELSD): ELSD is a "universal" detector that can be used with gradient elution. It nebulizes the mobile phase, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector compatible with gradients and is often more sensitive.

    • Mass Spectrometry (MS): LC-MS is a powerful technique that can detect any ionizable compound, providing both quantification and structural information.

    • Derivatization: The amine can be reacted with a tagging agent that imparts a strong UV absorbance or fluorescence, allowing for sensitive detection. This adds a sample preparation step but can significantly improve sensitivity.

2. Gas Chromatography (GC)

  • Q1: My amine peaks are broad or tailing in my GC analysis. What is the cause and solution?

    A1: Amines are highly polar and basic, which causes them to interact strongly with active sites (acidic sites) on the surfaces of the GC inlet, column tubing, and stationary phase[5][6][7]. This adsorption leads to poor peak shape and potential sample loss.

    • Solution 1: Use a Base-Deactivated Column: Employ a capillary column specifically designed for the analysis of volatile amines. These columns have a specially treated, base-deactivated surface that minimizes acidic interactions[6][7]. An example is an Rtx-Volatile Amine column[6].

    • Solution 2: Use an Inert Flow Path: Ensure all components in the sample flow path (inlet liner, ferrules, etc.) are highly inert to prevent analyte adsorption before it reaches the column.

    • Solution 3: Derivatization: Convert the amine to a less polar, less basic derivative before analysis. This can improve peak shape and thermal stability.

    • Solution 4: Check for Thermal Degradation: While many alkanolamines are stable at typical inlet temperatures, highly labile compounds may degrade[8]. If suspected, try lowering the injection port temperature.

3. Water Content Analysis

  • Q1: How can I accurately determine the water content of my hydrated amine compound?

    A1: The most accurate and selective method for water determination is Karl Fischer (KF) titration[9][10]. This method is specific to water and, unlike gravimetric methods like Loss on Drying, is not affected by the loss of other volatile components.

    • Method Choice:

      • Volumetric KF: Suitable for determining water content down to 1%[10]. A titrant with a known concentration of iodine is added to the sample dissolved in a KF solvent.

      • Coulometric KF: Ideal for trace amounts of water (e.g., <1%)[10][11]. Iodine is generated electrochemically in the titration cell. This is an absolute method that does not require titer determination[11].

    • Troubleshooting:

      • Insoluble Samples: If the sample does not dissolve in the KF solvent, a co-solvent or solubilizer can be added. Alternatively, an external extraction can be performed, or a KF oven can be used to heat the sample and transfer the evaporated water to the titration cell via a carrier gas.

      • Side Reactions: Some compounds can react with the KF reagents. If this is suspected, using a KF oven is the recommended solution as only the water is introduced into the titration cell.

      • Tightly Bound Hydrates: For compounds with very strongly bound water of hydration, a KF oven with an elevated temperature may be necessary to ensure complete water release[9].

Data Presentation

Table 1: Troubleshooting Summary for HPLC Peak Tailing of Amines

Symptom Potential Cause(s) Recommended Solution(s) Reference(s)
Tailing peaks for basic aminesSecondary interaction with residual silanolsLower mobile phase pH to < 3 (use appropriate column)[1][2]
Add a competing base (e.g., 10-25 mM TEA) to the mobile phase[1]
Use a highly end-capped column to reduce active sites[2]
Use a column designed for high pH and operate with a basic mobile phase[12]
Tailing of early eluting peaksSample solvent is stronger than the mobile phaseDilute the sample in the mobile phase before injection[1]
Symmetrical, but broad peaksColumn overloadReduce the injection volume or sample concentration[1]
All peaks tail or are distortedColumn void or contaminationReverse flush the column; if unresolved, replace the column[1][13]

Table 2: Comparison of Key Analytical Techniques for Hydrated Amines

Technique Primary Use Strengths Common Challenges
RP-HPLC Quantification, Purity AnalysisHigh precision, widely availablePeak tailing for basic amines, requires chromophore for UV detection[2][4]
GC Analysis of volatile aminesHigh resolution for volatile compoundsAdsorption of polar amines causing peak tailing, potential thermal degradation[6][7]
Karl Fischer Titration Water content determinationHighly specific and accurate for water, suitable for hydrates[9]Sample insolubility, side reactions with reagents
NMR Spectroscopy Structure elucidation, hydrate analysisProvides detailed structural information, non-destructiveLower sensitivity, complex spectra for mixtures[14][15]
Mass Spectrometry Identification, quantificationHigh sensitivity, structural information (MS/MS), Nitrogen Rule aids identification[16]Ion suppression, requires derivatization for non-ionizable compounds[17]

Experimental Protocols

1. Protocol: Reverse-Phase HPLC Method for an Amine Compound

This protocol provides a starting point for developing a robust HPLC method for a basic amine compound, focusing on mitigating peak tailing.

  • Column Selection: Choose a modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm) that is well end-capped. If tailing persists, consider a column specifically designed for basic compounds or high pH use.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM phosphate or acetate buffer. Adjust pH to 2.5 with phosphoric or acetic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B: Acetonitrile or Methanol (HPLC Grade).

  • Sample Preparation: Accurately weigh and dissolve the hydrated amine compound in the initial mobile phase composition (e.g., 95% A / 5% B) to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: UV at a relevant wavelength (e.g., 220 nm or 254 nm, depending on the analyte).

    • Gradient Program (Example):

      • 0-1 min: 5% B

      • 1-15 min: 5% to 70% B

      • 15-17 min: 70% to 95% B

      • 17-19 min: Hold at 95% B

      • 19-20 min: 95% to 5% B

      • 20-25 min: Hold at 5% B (re-equilibration)

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be < 2.0%. The USP tailing factor for the analyte peak should be ≤ 1.5.

2. Protocol: Water Content Determination by Volumetric Karl Fischer Titration

  • Instrument Preparation: Ensure the Karl Fischer titrator is clean, the titration cell is sealed from atmospheric moisture, and the solvent is fresh and "dry" (pre-titrated to a stable endpoint).

  • Titer Determination:

    • Accurately add a known amount of a certified water standard (e.g., 10-20 mg of liquid standard or a solid standard like sodium tartrate dihydrate) to the titration cell.

    • Start the titration. The instrument will automatically add the KF reagent (titrant) and determine the endpoint.

    • The titer (mg H₂O / mL of titrant) is calculated. Repeat 2-3 times and use the average value.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the hydrated amine sample and add it directly to the titration vessel. The amount should be chosen to consume a reasonable volume of titrant.

    • Start the titration and record the volume of titrant consumed (V).

  • Calculation:

    • Water Content (%) = [(V × Titer) / Sample Weight] × 100

Visualizations

Caption: Logical workflow for troubleshooting HPLC peak tailing for amine compounds.

Caption: General experimental workflow for the analysis of a hydrated amine sample.

References

Validation & Comparative

A Comparative Analysis of Anhydrous 1-(Propan-2-yl)piperazine and its Potential Hydrated Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anhydrous form of 1-(Propan-2-yl)piperazine and its potential, currently uncharacterized, hydrated form. While extensive data is available for the anhydrous compound, the existence and properties of a stable hydrate of 1-(Propan-2-yl)piperazine are not well-documented in current scientific literature. Therefore, this guide will present the known characteristics of the anhydrous form and provide a scientifically-grounded projection of the properties and analytical workflow for its hypothetical hydrated counterpart, based on the well-understood principles of chemical hydrates and data from the parent compound, piperazine.

Physicochemical Properties

The following table summarizes the known physicochemical properties of anhydrous 1-(Propan-2-yl)piperazine. The properties for the hypothetical hydrated form are estimations based on the behavior of similar compounds, such as piperazine hexahydrate, and general principles of hydrate formation.

Property1-(Propan-2-yl)piperazine (Anhydrous)1-(Propan-2-yl)piperazine Hydrate (Hypothetical)
CAS Number 4318-42-7[1][2][3][4]Not available
Molecular Formula C₇H₁₆N₂[1][3][4]C₇H₁₆N₂ · xH₂O
Molecular Weight 128.22 g/mol [1][3][4]> 128.22 g/mol (dependent on the degree of hydration)
Appearance Colorless to light orange to yellow clear liquid[3]Likely a crystalline solid
Boiling Point 180-181 °C[1][2][3]Decomposes upon heating to release water, likely at a temperature lower than the boiling point of the anhydrous form.
Melting Point Not available (as it is a liquid at room temperature)Would have a distinct melting point, which would be different from the anhydrous form. For comparison, piperazine hexahydrate melts at 44°C, while anhydrous piperazine melts at 106°C.[5]
Density ~0.9 g/mL[3]Expected to have a different density, likely higher than the anhydrous form due to the inclusion of water molecules in the crystal lattice.
Refractive Index n20/D 1.4710[1][2]Not applicable (solid)
Solubility Slightly soluble in water.[2]Expected to have different solubility characteristics. The hydrate may be more or less soluble in water and organic solvents compared to the anhydrous form.
Hygroscopicity Expected to be hygroscopic, similar to piperazine.[5][6][7]By definition, this form contains water. Its stability would be dependent on the ambient humidity. It could be efflorescent (loses water) or deliquescent (absorbs more water).
Stability Stable under recommended storage conditions.The stability of the hydrated form would be sensitive to temperature and humidity. It could potentially convert to the anhydrous form upon heating or in a dry environment.

Experimental Protocols for Comparative Analysis

To characterize a potential hydrate of 1-(Propan-2-yl)piperazine and compare it to its anhydrous form, a series of experiments would be necessary. The following protocols outline the key methodologies.

Synthesis of this compound

Objective: To prepare a crystalline hydrated form of 1-(Propan-2-yl)piperazine.

Protocol:

  • Dissolve anhydrous 1-(Propan-2-yl)piperazine in a minimal amount of a suitable organic solvent in which it is freely soluble (e.g., ethanol).

  • Slowly add water to the solution with stirring until a slight turbidity is observed.

  • Gently warm the solution to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • If crystallization does not occur, techniques such as seeding with a crystal of a similar compound or slow evaporation of the solvent can be employed.

  • Collect the resulting crystals by filtration, wash with a small amount of cold water or a water/solvent mixture, and dry under controlled humidity conditions.

Characterization of the Hydrated Form

Objective: To confirm the presence of water of hydration and determine the stoichiometry.

Protocols:

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a sample of the crystalline product into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. A distinct weight loss step corresponding to the loss of water molecules will indicate the presence of a hydrate. The percentage of weight loss can be used to calculate the number of water molecules per molecule of 1-(Propan-2-yl)piperazine.

  • Differential Scanning Calorimetry (DSC):

    • Seal a small, accurately weighed sample of the crystals in an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 5 °C/min).

    • Record the heat flow to the sample. Endothermic peaks will correspond to dehydration and melting events, providing information on the thermal stability of the hydrate.

  • X-ray Powder Diffraction (XRPD):

    • Grind a small sample of the crystals to a fine powder.

    • Mount the powder on a sample holder and analyze using an X-ray diffractometer.

    • The resulting diffraction pattern will be unique to the crystal structure of the hydrate and will differ significantly from the pattern of the anhydrous form (if it can be crystallized).

  • Karl Fischer Titration:

    • Dissolve a known mass of the crystalline sample in a suitable anhydrous solvent.

    • Titrate the solution with a Karl Fischer reagent to quantitatively determine the water content.

Comparative Solubility and Stability Studies

Objective: To compare the solubility and stability of the anhydrous and hydrated forms.

Protocols:

  • Equilibrium Solubility:

    • Add an excess amount of both the anhydrous and hydrated forms to separate vials containing a known volume of a specific solvent (e.g., water, ethanol) at a constant temperature.

    • Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Filter the saturated solutions and analyze the concentration of 1-(Propan-2-yl)piperazine in the filtrate using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

  • Hygroscopicity/Moisture Sorption Analysis:

    • Place a known mass of both the anhydrous and (if solid) the hydrated form in a dynamic vapor sorption (DVS) instrument.

    • Expose the samples to a range of controlled humidity levels at a constant temperature.

    • Monitor the change in mass of the samples over time to determine their water uptake or loss characteristics.

Visualizing the Comparative Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the anhydrous and potential hydrated forms of 1-(Propan-2-yl)piperazine.

G Workflow for Comparative Analysis of Anhydrous and Hydrated Forms cluster_anhydrous Anhydrous 1-(Propan-2-yl)piperazine cluster_hydrate Hydrated 1-(Propan-2-yl)piperazine cluster_characterization Physicochemical Characterization cluster_comparison Comparative Performance anhydrous Anhydrous Form TGA_DSC TGA / DSC anhydrous->TGA_DSC Analysis XRPD XRPD anhydrous->XRPD Analysis solubility Solubility Studies anhydrous->solubility Analysis stability Stability (Hygroscopicity) anhydrous->stability Analysis synthesis Hydrate Synthesis hydrate Hydrated Form synthesis->hydrate hydrate->TGA_DSC Analysis hydrate->XRPD Analysis KF Karl Fischer Titration hydrate->KF Analysis hydrate->solubility Analysis hydrate->stability Analysis

Caption: Experimental workflow for the comparative analysis.

Potential Impact of Hydration on a Synthetic Pathway

1-(Propan-2-yl)piperazine is a useful intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of water, either from a hydrated form or as a contaminant, can significantly impact reaction outcomes. The diagram below illustrates a generic N-alkylation reaction and highlights the potential influence of water.

G Influence of Water on N-Alkylation of 1-(Propan-2-yl)piperazine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products & Byproducts cluster_water_effect Potential Effect of Water (from Hydrate) reactant1 1-(Propan-2-yl)piperazine (Anhydrous or Hydrated) product N-Alkylated Product reactant1->product hydrolysis Hydrolysis of Alkyl Halide reactant1->hydrolysis Water present reactant2 Alkyl Halide (R-X) reactant2->product reactant2->hydrolysis base Base (e.g., K₂CO₃) base->product solvent Aprotic Solvent (e.g., Acetonitrile) solvent->product byproduct Salt (KX) side_reaction Reduced Reaction Rate hydrolysis->side_reaction leads to

Caption: Potential influence of water on a synthetic reaction.

In this N-alkylation reaction, the presence of water from a hydrated form of 1-(Propan-2-yl)piperazine could lead to the hydrolysis of the alkyl halide reactant, reducing the yield of the desired N-alkylated product and potentially generating undesirable byproducts. Furthermore, water can affect the solubility of the base and other reactants, potentially slowing down the reaction rate. Therefore, for many organic transformations, the use of the anhydrous form of 1-(Propan-2-yl)piperazine is critical to ensure high yields and product purity.

Conclusion

While a stable, well-characterized hydrated form of 1-(Propan-2-yl)piperazine is not currently documented, this guide provides a framework for its potential properties and the experimental procedures required for its analysis and comparison with the known anhydrous form. Understanding the differences between hydrated and anhydrous forms of a chemical intermediate is crucial in drug development and chemical synthesis for ensuring process control, stability, and the quality of the final product. The use of the anhydrous form of 1-(Propan-2-yl)piperazine is generally recommended for synthetic applications where the presence of water could be detrimental to the reaction outcome. Further research into the solid-state chemistry of this compound could reveal the existence of a stable hydrate and provide valuable insights for its handling and application.

References

Validating the Crystal Structure of 1-(Propan-2-yl)piperazine Hydrate: A Comparative Guide to X-ray Diffraction and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its physicochemical properties and biological activity. This guide provides a comprehensive overview of the validation of the crystal structure of 1-(Propan-2-yl)piperazine hydrate, focusing on single-crystal X-ray diffraction as the primary method. It also presents a comparison with alternative and complementary techniques, offering supporting data and detailed experimental protocols to aid in the selection of the most appropriate analytical approach.

Comparative Analysis of Structural Validation Techniques

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the atomic arrangement in crystalline solids with high precision[1][2]. However, other techniques can provide complementary or, in some cases, alternative pathways to structural elucidation, particularly when suitable single crystals are not obtainable[3][4]. The following table compares key aspects of SCXRD with other relevant methods.

Technique Principle Advantages Limitations Typical Resolution (Å)
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by the electron clouds of atoms in a single crystal[1][5].Unambiguous determination of 3D atomic structure, high precision in bond lengths and angles[1][2].Requires well-ordered single crystals of sufficient size[3][4].0.4 - 1.5
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline (powder) sample[1][6].Useful for phase identification, quality control, and can be used for structure determination when single crystals are unavailable[6][7].Lower resolution than SCXRD, peak overlap can complicate structure solution[4].1.0 - 2.5
Neutron Diffraction Diffraction of neutrons by atomic nuclei[8][9][10].Excellent for accurately locating light atoms, especially hydrogen, which is critical for understanding hydrogen bonding in hydrates[8][11][12].Requires a neutron source (nuclear reactor or spallation source), larger crystals are often needed[12].0.5 - 2.0
Microcrystal Electron Diffraction (MicroED) Diffraction of electrons by extremely small single crystals[13].Can determine structures from nanocrystals, much smaller than required for X-ray diffraction[13].Sample can be sensitive to the electron beam, data collection can be more complex.0.8 - 2.0
Crystal Structure Prediction (CSP) Computational methods to predict stable crystal packing arrangements based on the molecular structure[14].Can predict possible polymorphs and guide experimental screening[14].Predictions require experimental validation, can be computationally intensive for flexible molecules[14].N/A (Theoretical)

Experimental Workflow for Crystal Structure Validation

The process of validating a crystal structure, from sample preparation to final analysis, follows a logical sequence of steps. This workflow ensures the collection of high-quality data and the generation of an accurate and reliable structural model.

G cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Synthesis Synthesis of 1-(Propan-2-yl)piperazine Purification Purification Synthesis->Purification Crystallization Crystallization of Hydrate Purification->Crystallization Crystal_Mounting Crystal Selection & Mounting Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Analysis Analysis of Geometry & Packing Validation->Analysis Deposition Deposition (e.g., CCDC) Analysis->Deposition

Figure 1. Experimental workflow for the validation of a small molecule crystal structure.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the steps for the structural determination of this compound using a modern single-crystal X-ray diffractometer.

1. Synthesis and Crystallization:

  • 1-(Propan-2-yl)piperazine is synthesized and purified to >98% purity, as confirmed by NMR and mass spectrometry.

  • Crystals of the hydrate are grown by slow evaporation of an aqueous solution of the purified compound at room temperature.

2. Crystal Selection and Mounting:

  • A suitable single crystal with well-defined faces and approximate dimensions of 0.2 x 0.2 x 0.1 mm is selected under a polarizing microscope.

  • The crystal is mounted on a cryoloop using paratone oil and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

3. Data Collection:

  • Data is collected on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a modern detector (e.g., CMOS or CCD)[8].

  • A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., omega and phi scans).

  • Data collection parameters such as exposure time and scan width are optimized to ensure good signal-to-noise and complete data coverage.

4. Data Processing:

  • The raw diffraction images are processed using appropriate software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group.

  • The intensities of the reflections are integrated, and corrections are applied for factors such as Lorentz polarization, absorption, and crystal decay.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or dual-space algorithms, which provide an initial electron density map and a preliminary atomic model.

  • The structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms, particularly those of the water molecule, are typically located from the difference Fourier map and refined with appropriate restraints.

6. Structure Validation:

  • The final refined structure is validated using software such as PLATON or the IUCr's checkCIF service[15]. This process checks for geometric consistency, missed symmetry, and other potential issues.

  • Key validation metrics include the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF). For a well-refined small molecule structure, an R1 value below 5% is generally expected.

Hypothetical Crystallographic Data for this compound

The following table presents plausible crystallographic data for this compound, based on typical values for similar small organic molecules and piperazine derivatives[16].

Parameter Value
Chemical FormulaC₇H₁₆N₂ · H₂O
Formula Weight146.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)8.23
c (Å)12.45
β (°)98.5
Volume (ų)1028
Z4
Calculated Density (g/cm³)0.944
Absorption Coefficient (mm⁻¹)0.065
Temperature (K)100
Wavelength (Å)0.71073
Reflections Collected8500
Independent Reflections2100
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.115
Goodness-of-Fit (F²)1.05

This guide provides a framework for the validation of the crystal structure of this compound. By employing rigorous experimental protocols and leveraging the strengths of complementary analytical techniques, researchers can obtain a high-quality crystal structure, which is fundamental for advancing drug discovery and development programs[17][18][19].

References

A Comparative Analysis of the Biological Activity of 1-(Propan-2-yl)piperazine and Other N-Alkylpiperazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its physicochemical properties that often impart favorable pharmacokinetic characteristics to drug candidates. The nature of the substituent at the N1 position of the piperazine ring plays a critical role in determining the biological activity of the resulting compound. This guide provides a comparative overview of the biological activity of 1-(Propan-2-yl)piperazine (also known as 1-isopropylpiperazine) and other N-alkylpiperazines, supported by available experimental data and methodologies.

Structure-Activity Relationship Insights

While direct comparative studies on a simple series of N-alkylpiperazines are limited in publicly available literature, broader structure-activity relationship (SAR) studies on more complex molecules consistently demonstrate that the size, lipophilicity, and steric bulk of the N-alkyl substituent significantly influence biological activity. Generally, these properties can modulate a compound's ability to bind to its target receptor or enzyme, as well as affect its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in the context of antifungal agents, increasing the lipophilicity of the N-alkyl substituent beyond a certain point has been shown to decrease antifungal potency.[1]

Comparative Biological Activity Data

Compound ClassN-SubstituentBiological ActivityTarget/AssayQuantitative Data (IC50/MIC)Reference
Arylpiperazines3-trifluoromethylphenylAntimycobacterialM. kansasiiMIC = 31.75 µM[1]
Arylpiperazines4-fluorophenylAntimycobacterialM. kansasiiMIC = 17.62 µM[1]
Aminoquinoline-Pyrimidine Hybrids4-ethylpiperazin-1-ylAntiplasmodialP. falciparum (W2 strain)IC50 = 0.016-9.83 µM[2]
Aminoquinoline-Pyrimidine Hybrids4-methylpiperazin-1-ylAntiplasmodialP. falciparum (W2 strain)IC50 = 0.016-9.83 µM[2]
Phenylethyl)piperazinyl DerivativesPhenylAcetylcholinesterase InhibitionAChE Enzyme AssayIC50 = 16.42 - 63.03 µM[3]
Piperazine DerivativesVaried Alkyl/ArylAcetylcholinesterase InhibitionAChE Enzyme AssayIC50 = 4.59 - 6.48 µM[4]
Piperazine DerivativesVaried Alkyl/ArylButyrylcholinesterase InhibitionBChE Enzyme AssayIC50 = 4.85 - 8.35 µM[4]

Note: The presented data is for complex molecules containing the specified N-substituted piperazine moiety and should be interpreted with caution as the overall activity is influenced by the entire chemical structure.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test compounds (e.g., 1-(Propan-2-yl)piperazine and other N-alkylpiperazines) are dissolved in a suitable solvent (like DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[1][5]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the acetylcholinesterase enzyme solution.

  • Compound Preparation: The test compounds are dissolved in a suitable buffer to various concentrations.

  • Assay Procedure: In a 96-well plate, the enzyme, buffer, and test compound are pre-incubated for a defined period (e.g., 15 minutes). The reaction is initiated by adding the substrate (ATCI) and DTNB.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 412 nm) over time. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is then determined.[3][4]

Visualizing Methodologies and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start stock Prepare Compound Stock Solutions start->stock inoculum Prepare Standardized Microbial Inoculum start->inoculum dilutions Serial Dilutions in Microplate stock->dilutions inoculate Inoculate Wells dilutions->inoculate inoculum->inoculate incubate Incubate Plate inoculate->incubate read_plate Visually Read Plate for Growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

AChE_Inhibition_Pathway cluster_cholinergic Cholinergic Synapse cluster_inhibitor Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Transduction Signal Transduction Postsynaptic_Receptor->Signal Transduction N_Alkylpiperazine N-Alkylpiperazine Inhibitor N_Alkylpiperazine->AChE Inhibition

Mechanism of Acetylcholinesterase (AChE) Inhibition.

Conclusion

The biological activity of N-alkylpiperazines is intricately linked to the nature of the alkyl substituent. While direct, comprehensive comparative data for simple N-alkylpiperazines like 1-(Propan-2-yl)piperazine is scarce, the available literature on more complex derivatives underscores the importance of steric and electronic properties of the N-substituent in modulating activity across various biological targets, including microbial enzymes and neurotransmitter receptors. Further dedicated studies on simple N-alkylpiperazine series are warranted to delineate the precise contribution of the alkyl group to their pharmacological profiles. This would provide a valuable baseline for the rational design of more complex and potent therapeutic agents.

References

A Spectroscopic Showdown: Unveiling the-Different Faces of Piperazine Hydrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solid-state forms of active pharmaceutical ingredients (APIs) is paramount. Piperazine, a key building block in many pharmaceuticals, can exist in various hydrated forms, each with distinct physicochemical properties that can impact drug stability, solubility, and bioavailability. This guide provides a detailed spectroscopic comparison of different piperazine hydrate forms, supported by experimental data and protocols to aid in their characterization.

The most common form of piperazine is its hexahydrate, but anhydrous and other hydrated forms can also be encountered. Spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for differentiating these forms by probing their unique molecular vibrations and chemical environments.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of anhydrous piperazine and piperazine hexahydrate. These differences arise primarily from the presence and arrangement of water molecules in the crystal lattice of the hydrate, which influence the hydrogen bonding network and the conformation of the piperazine ring.

Infrared (IR) Spectroscopy
Vibrational Mode Anhydrous Piperazine (cm⁻¹) Piperazine Hexahydrate (cm⁻¹) Key Observations
O-H Stretch (Water)-~3400 (broad)The most prominent difference is the presence of a strong, broad absorption band in the hexahydrate, characteristic of the stretching vibrations of water molecules involved in hydrogen bonding.
N-H Stretch~3290~3207The N-H stretching frequency in the hexahydrate is shifted to a lower wavenumber, indicating stronger hydrogen bonding between the piperazine N-H groups and water molecules.
C-H Stretch~2940, 2840~2954, 2831Minor shifts in the C-H stretching frequencies may be observed due to subtle conformational changes in the piperazine ring upon hydration.
N-H Bend~1630~1600A shift in the N-H bending vibration further supports the altered hydrogen bonding environment in the hexahydrate.
C-N Stretch~1130~1120The C-N stretching vibration may also exhibit a slight shift upon hydration.

Note: The exact peak positions can vary slightly depending on the experimental conditions and instrumentation.

Raman Spectroscopy
Vibrational Mode Anhydrous Piperazine (cm⁻¹) Piperazine Hexahydrate (cm⁻¹) Key Observations
N-H Stretch~3288~3223Similar to IR spectroscopy, a shift to lower frequency for the N-H stretch in the hexahydrate is observed, indicative of hydrogen bonding with water.
C-H Stretch~2945, 2845~2918, 2833Changes in the C-H stretching region reflect the influence of the hydrated crystal structure on the piperazine molecule.
Ring Vibrations~830, 1050~820, 1040The ring breathing and other skeletal vibrations of the piperazine ring are sensitive to the molecular packing and can show distinct shifts between the anhydrous and hydrated forms.

Note: Raman spectroscopy is particularly useful for studying the low-frequency lattice vibrations, which are highly sensitive to the crystal structure and can provide a clear distinction between different solid forms.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)
Proton Environment Anhydrous Piperazine (ppm) Piperazine Hexahydrate (ppm) Key Observations
N-H Protons~1.5 - 2.5~2.0 - 3.0The chemical shift of the N-H protons is expected to be significantly different due to the strong hydrogen bonding with water molecules in the hexahydrate.
C-H Protons (Axial)~2.7~2.8Subtle changes in the chemical shifts of the piperazine ring protons reflect the conformational adjustments upon hydration.
C-H Protons (Equatorial)~2.3~2.4
Water Protons-~4.0 - 5.0A distinct peak corresponding to the water of hydration is a definitive feature of the hexahydrate spectrum. The chemical shift can vary depending on the dynamics of the water molecules.

Note: Solid-state NMR is essential for characterizing these forms as dissolution would destroy the hydrate structure. The chemical shifts are approximate and can be influenced by factors such as magic-angle spinning (MAS) speed and temperature.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are representative protocols for the key experiments cited.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the piperazine solid form.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the piperazine sample (anhydrous or hydrate) is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

  • Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence, position, and shape of characteristic absorption bands.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of the piperazine solid form.

Methodology:

  • Sample Preparation: A small amount of the piperazine sample is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a range of 3500-100 cm⁻¹.

  • Data Analysis: The Raman spectrum is analyzed for the characteristic scattering peaks, paying close attention to both the high-frequency molecular vibrations and the low-frequency lattice modes.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of the solid piperazine form.

Methodology:

  • Sample Preparation: The piperazine sample is packed into a zirconia rotor (e.g., 4 mm diameter).

  • Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field strength is used.

  • Data Acquisition: The spectrum is acquired using a high-power proton decoupling sequence and magic-angle spinning (MAS). The MAS speed is set to a high value (e.g., 10-15 kHz) to average out anisotropic interactions and obtain narrower lines.

  • Data Analysis: The chemical shifts, linewidths, and relative integrals of the peaks in the ¹H ssNMR spectrum are analyzed to identify the different proton environments in the sample.

Visualization of Experimental Workflow

The logical flow for the spectroscopic comparison of different piperazine hydrate forms can be visualized as follows:

G Experimental Workflow for Piperazine Hydrate Comparison cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Conclusion Anhydrous Anhydrous Piperazine FTIR FTIR Spectroscopy Anhydrous->FTIR Raman Raman Spectroscopy Anhydrous->Raman ssNMR Solid-State NMR Anhydrous->ssNMR Hexahydrate Piperazine Hexahydrate Hexahydrate->FTIR Hexahydrate->Raman Hexahydrate->ssNMR OtherHydrates Other Hydrate Forms OtherHydrates->FTIR OtherHydrates->Raman OtherHydrates->ssNMR Spectral_Comparison Spectral Data Comparison FTIR->Spectral_Comparison Raman->Spectral_Comparison ssNMR->Spectral_Comparison Structural_Inference Structural Inference Spectral_Comparison->Structural_Inference Conclusion Identification of Hydrate Form Structural_Inference->Conclusion

A Comparative Guide to the Validation of Analytical Methods for 1-(Propan-2-yl)piperazine Hydrate and Related Piperazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(Propan-2-yl)piperazine hydrate and related piperazine derivatives. The focus is on the validation of a High-Performance Liquid Chromatography (HPLC) method, with comparisons to alternative techniques. Experimental data and detailed protocols are presented to aid in the selection and implementation of the most suitable analytical strategy for your research and development needs.

Introduction to this compound Analysis

This compound is a piperazine derivative. Piperazine and its derivatives are a class of organic compounds that feature a six-membered ring containing two nitrogen atoms at opposite positions.[1][2] These compounds are utilized in a variety of pharmaceutical applications.[3][4] Accurate and reliable analytical methods are crucial for the quantification of these compounds in active pharmaceutical ingredients (APIs), finished products, and biological matrices to ensure product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals.[5] However, piperazine and some of its derivatives lack a strong chromophore, which makes direct detection by UV spectrophotometry challenging, especially at low concentrations. A common strategy to overcome this limitation is pre-column or post-column derivatization to introduce a chromophoric or fluorophoric tag.[6]

This guide will explore a validated HPLC method involving derivatization and compare its performance with other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method, ensuring that the method is suitable for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analytical Requirements MD_Params Select Chromatographic Parameters (Column, Mobile Phase, etc.) MD_Start->MD_Params MD_Opt Optimize Separation MD_Params->MD_Opt MD_End Developed Method MD_Opt->MD_End Val_Protocol Establish Validation Protocol (ICH Guidelines) MD_End->Val_Protocol Proceed to Validation Val_Params Perform Validation Tests (Specificity, Linearity, Accuracy, Precision, Robustness, LOD, LOQ) Val_Report Generate Validation Report Val_Params->Val_Report SA_SST System Suitability Testing Val_Report->SA_SST Implement for Routine Use SA_Analysis Routine Sample Analysis SA_SST->SA_Analysis SA_Report Report Results SA_Analysis->SA_Report

Caption: A flowchart illustrating the key stages of HPLC method development, validation, and routine sample analysis.

Comparison of Analytical Methods for Piperazine Derivatives

The following tables summarize the performance characteristics of a validated HPLC-UV method (with derivatization) and compare it with a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of piperazine and its derivatives.

Table 1: Performance Characteristics of HPLC-UV (with Derivatization) vs. GC-MS
ParameterHPLC-UV (with NBD-Cl Derivatization)GC-MS
Specificity High, dependent on chromatographic separation and derivatization reactionVery High, based on both retention time and mass fragmentation pattern
Linearity (Correlation Coefficient, R²) > 0.998Typically > 0.99
Limit of Detection (LOD) 30 ppmLower, often in the µg/kg range[7]
Limit of Quantification (LOQ) 90 ppmLower, often in the µg/kg range[7]
Accuracy (% Recovery) 104.87 - 108.06%Typically 90 - 110%
Precision (%RSD) < 2%Typically < 15%
Throughput ModerateModerate to High
Instrumentation Cost ModerateHigh
Sample Preparation Derivatization step requiredMay require derivatization for volatile compounds
Table 2: Typical Experimental Conditions
ParameterHPLC-UV (with NBD-Cl Derivatization)GC-MS
Column C18 Reverse PhaseCapillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Gradient or isocratic mixture of aqueous buffer and organic solventInert gas (e.g., Helium, Nitrogen)
Detector UV-Vis Detector (e.g., at 340 nm for NBD derivative)Mass Spectrometer (Quadrupole, Ion Trap, etc.)
Derivatizing Agent 4-chloro-7-nitrobenzofuran (NBD-Cl)Silylating agents (e.g., BSTFA) or others as needed
Typical Run Time 15-30 minutes10-25 minutes

Experimental Protocols

Validated HPLC-UV Method with Derivatization for Piperazine

This protocol is based on a validated method for the determination of piperazine in an active pharmaceutical ingredient.

a. Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

b. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (e.g., phosphate buffer)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Piperazine standard

  • Sample containing the piperazine analyte

c. Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

d. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of piperazine standard and dissolve it in a suitable diluent to prepare a stock solution. Further dilute the stock solution to obtain working standard solutions of desired concentrations.

  • Sample Solution: Accurately weigh a known amount of the sample and dissolve it in the same diluent as the standard.

  • Derivatization: To a known volume of the standard or sample solution, add a solution of NBD-Cl in a suitable solvent. Allow the reaction to proceed under controlled conditions (e.g., specific temperature and time) to ensure complete derivatization.

e. Method Validation Parameters:

  • Specificity: Analyze blank samples, samples spiked with the analyte, and placebo samples to demonstrate that there is no interference from other components at the retention time of the derivatized analyte.

  • Linearity: Prepare and analyze a series of at least five concentrations of the derivatized standard. Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of a homogenous sample at the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts or instruments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results to demonstrate the method's reliability during normal use.

GC-MS Method for the Analysis of Piperazine Derivatives

This protocol provides a general outline for the analysis of piperazine derivatives by GC-MS.[8][9]

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

b. Reagents and Materials:

  • Suitable solvent (e.g., methanol, dichloromethane)

  • Derivatizing agent (if necessary)

  • Piperazine derivative standard

  • Sample containing the analyte

c. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the target analytes.

d. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the piperazine derivative in a suitable solvent. Create a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent. If derivatization is required to improve volatility or chromatographic behavior, add the derivatizing agent and react under specified conditions.

e. Data Analysis:

  • Identify the analyte based on its retention time and the fragmentation pattern in the mass spectrum.

  • Quantify the analyte by comparing the peak area of a characteristic ion to the calibration curve generated from the standards.

Logical Relationship of Analytical Method Selection

The choice of an analytical method depends on various factors, including the specific requirements of the analysis, the nature of the sample, and the available instrumentation. The following diagram illustrates the decision-making process.

Method_Selection cluster_0 Analytical Needs Assessment cluster_1 Method Evaluation cluster_2 Decision Criteria cluster_3 Method Selection Needs Define Analytical Goal (e.g., Purity, Quantification, Impurity Profiling) Matrix Consider Sample Matrix (API, Formulation, Biological Fluid) Needs->Matrix Conc Determine Expected Concentration Range Matrix->Conc HPLC HPLC (UV, FLD, ELSD, MS) Conc->HPLC GC GC (FID, MS) Conc->GC Other Other Techniques (CE, Titrimetry) Conc->Other Criteria Evaluate: - Specificity - Sensitivity (LOD/LOQ) - Accuracy & Precision - Throughput & Cost - Regulatory Requirements HPLC->Criteria GC->Criteria Other->Criteria Selected_Method Select Optimal Method Criteria->Selected_Method

Caption: A decision tree for selecting an appropriate analytical method based on analytical requirements and method performance characteristics.

Conclusion

The validation of an analytical method is a critical step in drug development and quality control. For piperazine derivatives like this compound, HPLC with UV detection after derivatization offers a robust and reliable method for quantification. While other techniques such as GC-MS provide higher specificity and sensitivity, the choice of method should be based on a thorough evaluation of the analytical requirements, sample characteristics, and available resources. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists in selecting and validating the most appropriate analytical methodology.

References

Cross-Validation of Analytical Data: A Comparative Guide to 1-(Propan-2-yl)piperazine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for 1-(Propan-2-yl)piperazine and two common alternatives, 1-ethylpiperazine and 1,4-dimethylpiperazine. The information presented is intended to assist researchers and professionals in the pharmaceutical and chemical industries in the selection and cross-validation of analytical methods for these compounds.

Disclaimer: It is important to note that the following data pertains to the anhydrous form of 1-(Propan-2-yl)piperazine. No specific analytical data for 1-(Propan-2-yl)piperazine hydrate was publicly available at the time of this publication.

Data Presentation: A Comparative Overview

The following tables summarize the key physical and analytical properties of 1-(Propan-2-yl)piperazine and its selected alternatives. This data is essential for developing and validating analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Table 1: Physical Properties

Property1-(Propan-2-yl)piperazine1-Ethylpiperazine1,4-Dimethylpiperazine
Molecular Formula C₇H₁₆N₂[1][2]C₆H₁₄N₂[3]C₆H₁₄N₂[2]
Molecular Weight 128.22 g/mol [1][2]114.19 g/mol [3]114.19 g/mol [2]
Boiling Point 180-181 °C[1][2]157 °C[3]131-132 °C[2]
Density 0.896 g/mL[1]0.899 g/mL at 25 °C[3]0.844 g/mL at 25 °C[2]
Refractive Index n20/D 1.4710[1][2]n20/D 1.469[3]n20/D 1.4463[2]
Appearance Clear light yellow liquid[4]Liquid[3]Liquid[2]

Table 2: Chromatographic and Spectroscopic Data Summary

Analytical Method1-(Propan-2-yl)piperazine1-Ethylpiperazine1,4-Dimethylpiperazine
GC-MS Spectra available[5]Spectra available[5]Spectra available[6]
¹H NMR Spectra availableSpectra available[5][7]Spectra available[1][8]
¹³C NMR Spectra available[5]Spectra available[5]Spectra available[1]
IR Spectra Spectra available[5]Spectra available[5]Spectra available[1]

Experimental Protocols

The following are detailed methodologies for key analytical experiments. These protocols are based on established methods for the analysis of piperazine derivatives and can be adapted for the specific compounds discussed in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the qualitative and quantitative analysis of volatile piperazine derivatives.

  • Sample Preparation:

    • Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol, ethyl acetate).

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes.[9]

    • Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve chromatographic resolution and sensitivity.[9] To the dry residue of the extract, add 50 µL of ethyl acetate and 50 µL of TFAA. Incubate at 70°C for 30 minutes, then evaporate to dryness and reconstitute in ethyl acetate for injection.[9]

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890N or equivalent.[9]

    • Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl/95% methyl polysiloxane column.[9][10]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

    • Injector: Splitless mode at 250°C.[9]

  • GC Conditions:

    • Oven Program: Initial temperature of 100°C for 1 minute, ramp to 280°C at 25°C/min, and hold for 3 minutes.[10]

  • Mass Spectrometer Conditions:

    • Mass Selective Detector: Agilent 5975 or equivalent.[9]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[10]

    • Source Temperature: 230°C.[10]

    • Scan Range: m/z 40-550.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the analysis of less volatile piperazine derivatives or when derivatization for GC is not desirable.

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase.

    • Since piperazine and its simple alkyl derivatives lack a strong chromophore, derivatization is often necessary for UV detection. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).

    • Alternatively, detection methods such as Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) can be used without derivatization.[11]

  • Instrumentation:

    • HPLC System: A system with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, CAD, or MS).

    • Column: A reverse-phase C18 or a mixed-mode column like Primesep 100 can be used.[11]

  • Chromatographic Conditions (with UV detection after derivatization):

    • Mobile Phase: A mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 340 nm for NBD-Cl derivatives).

    • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the experimental workflows described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction Derivatization Derivatization (optional) Extraction->Derivatization Injection Injection Derivatization->Injection GC Gas Chromatography Separation Injection->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition MS->Data Analysis Data Analysis Data->Analysis

Caption: Workflow for GC-MS analysis of piperazine derivatives.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization Derivatization (for UV) Dissolution->Derivatization Injection Injection Derivatization->Injection HPLC HPLC Separation Injection->HPLC Detection Detection (UV/ELSD/MS) HPLC->Detection Data Data Acquisition Detection->Data Analysis Data Analysis Data->Analysis

Caption: Workflow for HPLC analysis of piperazine derivatives.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Analysis Method1 Method A (e.g., GC-MS) Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision Linearity Linearity Method1->Linearity Specificity Specificity Method1->Specificity Method2 Method B (e.g., HPLC) Method2->Accuracy Method2->Precision Method2->Linearity Method2->Specificity Results Comparison of Results Accuracy->Results Precision->Results Linearity->Results Specificity->Results Conclusion Method Equivalency Results->Conclusion

Caption: Logical flow for cross-validation of analytical methods.

References

Reactivity of Hydrated vs. Anhydrous N-Substituted Piperazines: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of reagents is paramount. This guide provides a comparative study of the reactivity of hydrated versus anhydrous N-substituted piperazines, offering insights into how the presence of water of hydration can influence key synthetic transformations. The information presented is based on available experimental data from scientific literature.

The selection between a hydrated and an anhydrous form of a chemical precursor can have significant implications for reaction outcomes, including yield, reaction rate, and the formation of byproducts. In the context of N-substituted piperazines, a common scaffold in numerous pharmaceuticals, this choice is particularly relevant. While anhydrous conditions are often preferred to avoid potential side reactions with water, the use of hydrated forms can offer practical advantages in terms of cost and handling. This guide aims to provide a data-driven comparison to aid in making informed decisions during process development and optimization.

Comparative Reactivity Data

Table 1: Comparison of Yields for N-Alkylation Reactions

N-Piperazine DerivativeAlkylating AgentSolventBaseYield (%)Reference
Piperazine Hexahydrateo-Methylbenzyl bromideEthanol-89[1]
Piperazine Hexahydratem-Methylbenzyl bromideMethanol-74[1]
Piperazine Hexahydraten-Amyl bromideEthanol-64[1]
Anhydrous N-Acetylpiperazinen-Butyl bromideNot SpecifiedNot Specified88 (of N-acetyl-N'-butylpiperazine)[2]
Anhydrous PiperazineBenzyl ChlorideMethanolAniline hydrochloride (catalyst)95.5[3]

Table 2: Comparison of Yields for N-Acylation Reactions

N-Piperazine DerivativeAcylating AgentSolventBaseYield (%)Reference
Anhydrous PiperazineBenzoyl chlorideTetrahydrofuran (THF)Triethylamine37-98 (for various substituted benzoyl chlorides)[4]
Anhydrous PiperazineEthyl benzoateToluene or Xylene->85[5]

Analysis of Reactivity:

The data suggests that both hydrated and anhydrous forms of piperazine and its derivatives are effective nucleophiles in N-alkylation and N-acylation reactions. High yields have been reported for both forms under various reaction conditions.

The nucleophilicity of amines in aqueous solution is influenced by a combination of factors, including the inductive effects of substituents and solvation effects. While the presence of water can lead to hydrogen bonding with the amine, potentially affecting its reactivity, the available data does not indicate a significant detrimental effect on the overall yield of these common transformations. In some cases, reactions in aqueous or protic solvents proceed efficiently.

It is important to note that the direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions, scales, and purification methods. However, the collated data provides a valuable starting point for assessing the feasibility of using either hydrated or anhydrous N-substituted piperazines in a given synthetic route.

Experimental Protocols

Below are detailed methodologies for key experiments involving both hydrated and anhydrous N-substituted piperazines, as cited in the literature.

Protocol 1: N-Monoalkylation of Piperazine Hexahydrate with o-Methylbenzyl Bromide[1]

Materials:

  • Piperazine hexahydrate (38.8 g, 0.2 mol)

  • 11.5 N Hydrochloric acid (17.3 ml, 0.2 mol)

  • Ethanol (80 ml)

  • o-Methylbenzyl bromide (18.5 g, 0.1 mol)

Procedure:

  • To a solution of piperazine hexahydrate in ethanol, 11.5 N hydrochloric acid was added with stirring.

  • The mixture was cooled to 20 °C.

  • o-Methylbenzyl bromide was added dropwise and slowly.

  • The reaction mixture was stirred for 2 hours at room temperature and then for an additional 30 minutes at 70 °C.

  • The N-o-methylbenzylpiperazine was isolated. The reported boiling point is 104-106 °C at 0.05 mm, with a yield of 89%.

Protocol 2: Synthesis of N-Benzoylpiperazine from Anhydrous Piperazine[4]

Materials:

  • Anhydrous Piperazine

  • Benzoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

Procedure:

  • A solution of 1.1 equivalents of 1-(4-nitrophenyl)piperazine and 1 equivalent of the respective benzoyl chloride was prepared in anhydrous THF.

  • Triethylamine was used as a base.

  • The reaction mixture was stirred, likely at room temperature or with gentle heating, until completion (monitoring by TLC is recommended).

  • Work-up and purification (e.g., extraction and chromatography) afforded the desired N-benzoylpiperazine. Yields for a range of substituted benzoyl chlorides were reported to be between 37% and 98%.

Visualizing Reaction Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for the N-alkylation and N-acylation of piperazine derivatives.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Piperazine Piperazine (Hydrated or Anhydrous) Reaction Reaction Mixture Piperazine->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Solvent Solvent Solvent->Reaction Base Base (Optional) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification FinalProduct N-Alkylpiperazine Purification->FinalProduct

General workflow for N-alkylation of piperazine.

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Piperazine Anhydrous Piperazine Reaction Reaction Mixture Piperazine->Reaction AcylChloride Acyl Chloride (RCOCl) AcylChloride->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct N-Acylpiperazine Purification->FinalProduct

General workflow for N-acylation of anhydrous piperazine.

Conclusion

The available data indicates that both hydrated and anhydrous forms of N-substituted piperazines can be effectively utilized in common synthetic transformations such as N-alkylation and N-acylation. While the presence of water of hydration might be perceived as a potential complication, high yields have been achieved with piperazine hexahydrate in protic solvents. The choice between the hydrated and anhydrous form may therefore depend on other factors such as cost, availability, and the specific requirements of the reaction, including the sensitivity of other functional groups to water. For reactions requiring strictly anhydrous conditions, the anhydrous form is the clear choice. However, for many standard transformations, the use of hydrated piperazines appears to be a viable and efficient alternative. Further direct comparative studies under identical conditions would be beneficial to fully elucidate the kinetic and thermodynamic differences in reactivity between these two forms.

References

Confirming the Stoichiometry of Hydrated Pharmaceutical Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the precise stoichiometry of hydrated compounds is a critical step in ensuring product quality, stability, and batch-to-batch consistency. This guide provides a comparative overview of key analytical techniques for determining the water content of hydrates, using the hypothetical case of 1-(Propan-2-yl)piperazine hydrate as an example.

The presence of water molecules within a crystal lattice can significantly impact a compound's physicochemical properties, including its solubility, dissolution rate, and stability. Therefore, accurate determination of the degree of hydration is a fundamental aspect of pharmaceutical development and quality control. This guide outlines the experimental protocols for three widely used methods: Thermogravimetric Analysis (TGA), Karl Fischer Titration, and Elemental Analysis (CHN).

Comparative Analysis of Stoichiometry Determination Methods

The selection of an appropriate method for determining the water of hydration depends on factors such as the nature of the sample, the required accuracy, and the availability of instrumentation. The following table summarizes the key characteristics of each technique.

FeatureThermogravimetric Analysis (TGA)Karl Fischer TitrationElemental Analysis (CHN)
Principle Measures the change in mass of a sample as it is heated in a controlled atmosphere.Titrimetric method that reacts specifically with water.Determines the percentage of carbon, hydrogen, and nitrogen in a sample.
Information Provided Mass loss corresponding to the loss of volatiles (e.g., water).Direct quantification of water content.Elemental composition of the anhydrous material.
Sample Requirement Small sample size (typically 5-20 mg).Variable, depending on the water content.Small sample size (typically 2-5 mg).
Advantages Provides information on thermal stability and decomposition profile.High accuracy and precision for water determination.Confirms the elemental composition of the parent molecule.
Limitations Not specific to water; any volatile component will result in mass loss.May be affected by interfering substances that react with the KF reagent.Indirectly determines water content by difference; assumes the remaining mass is water.

Experimental Protocols

Thermogravimetric Analysis (TGA)

TGA is a powerful technique for determining the water content of a hydrated compound by measuring the mass loss as the sample is heated.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

  • Analysis: Place the sample in the TGA furnace. Heat the sample from ambient temperature to a temperature above the dehydration point (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting TGA curve will show a step-wise mass loss corresponding to the loss of water molecules. The percentage of mass loss is used to calculate the number of water molecules per molecule of the anhydrous compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh Sample (5-10 mg) start->weigh load Load into TGA weigh->load heat Heat at 10°C/min under N2 load->heat record Record Mass Loss heat->record analyze Analyze TGA Curve record->analyze calculate Calculate % Water analyze->calculate stoichiometry Determine Stoichiometry calculate->stoichiometry end End stoichiometry->end

Caption: Workflow for Stoichiometry Determination using TGA.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content.

Methodology:

  • Instrument Setup: Prepare and standardize the Karl Fischer reagent.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in an appropriate anhydrous solvent.

  • Titration: Titrate the sample solution with the standardized Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The volume of KF reagent consumed is used to calculate the amount of water in the sample.

KF_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Calculation start Start prepare Prepare Sample Solution start->prepare titrate Titrate with KF Reagent prepare->titrate endpoint Detect Endpoint titrate->endpoint calculate Calculate Water Content endpoint->calculate stoichiometry Determine Stoichiometry calculate->stoichiometry end End stoichiometry->end CHN_Workflow cluster_prep Sample Preparation cluster_analysis CHN Analysis cluster_data Data Analysis start Start weigh Weigh Sample (2-5 mg) start->weigh combust Combust Sample weigh->combust quantify Quantify C, H, N combust->quantify compare Compare with Theoretical % quantify->compare calculate Calculate Water Content compare->calculate stoichiometry Determine Stoichiometry calculate->stoichiometry end End stoichiometry->end Stoichiometry_Confirmation cluster_calculation Calculated Stoichiometry TGA TGA Data (% Mass Loss) Stoich_TGA Stoichiometry from TGA TGA->Stoich_TGA KF Karl Fischer Data (% Water) Stoich_KF Stoichiometry from KF KF->Stoich_KF CHN Elemental Analysis (%C, %H, %N) Stoich_CHN Stoichiometry from CHN CHN->Stoich_CHN Comparison Compare Results Stoich_TGA->Comparison Stoich_KF->Comparison Stoich_CHN->Comparison Confirmation Confirmed Stoichiometry of This compound Comparison->Confirmation

Evaluating the Therapeutic Potential of 1-(Propan-2-yl)piperazine Derivatives Against Known Antipsychotic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the therapeutic potential of novel 1-(propan-2-yl)piperazine derivatives as antipsychotic agents. It outlines key in vitro and in vivo experiments and offers a comparative analysis against established first-generation (typical) and second-generation (atypical) antipsychotics. The data presented herein for known standards serves as a benchmark for interpreting the experimental outcomes of new chemical entities.

Note to Researchers: The quantitative data provided in the following tables are for established antipsychotic drugs and representative arylpiperazine derivatives found in the literature. These values are intended to serve as a reference for comparison. Researchers should replace this data with their own experimental findings for the specific 1-(propan-2-yl)piperazine derivatives under investigation.

Comparative Analysis of Receptor Binding Affinity

A primary mechanism of action for antipsychotic drugs is the modulation of dopaminergic and serotonergic pathways.[1][2] Atypical antipsychotics, in particular, often exhibit a high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[1][2] The ratio of 5-HT2A to D2 receptor affinity is a critical parameter in predicting an "atypical" antipsychotic profile, which is often associated with a lower incidence of extrapyramidal side effects.[1]

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Standard Antipsychotics and a Representative Arylpiperazine Derivative

CompoundDopamine D2 Affinity (Ki, nM)Serotonin 5-HT2A Affinity (Ki, nM)5-HT1A Affinity (Ki, nM)Reference
Test Compound Insert Experimental DataInsert Experimental DataInsert Experimental Data
Typical Standard
Haloperidol1.24.53,500[3]
Atypical Standards
Clozapine12.65.419[3]
Risperidone3.10.16420[3]
Olanzapine1.62.51,000[3]
Aripiprazole0.343.44.4[4]
Representative Arylpiperazine
Compound 7*0.57--[4]

*Note: Compound 7 is 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one.[4] Data for other receptors for this specific compound was not provided in the reference.

Comparative Analysis of In Vivo Efficacy

The antipsychotic potential of novel compounds is further evaluated in animal models that mimic certain aspects of schizophrenia. These models are crucial for assessing the compound's ability to modulate disease-relevant behaviors.

Table 2: In Vivo Efficacy of Standard Antipsychotics in Preclinical Models

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Conditioned Avoidance Response (ED50, mg/kg)Catalepsy Induction (ED50, mg/kg)Reference
Test Compound Insert Experimental DataInsert Experimental DataInsert Experimental Data
Typical Standard
Haloperidol0.060.131.0[5]
Atypical Standards
Clozapine4.01.8>100[5]
Olanzapine0.20.1>10[5]
Risperidone0.050.042.0[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable evaluation and comparison of novel compounds.

In Vitro Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human D2 or 5-HT2A receptor) are prepared.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

In Vivo Amphetamine-Induced Hyperlocomotion in Rodents

Objective: To assess the ability of the test compound to antagonize the psychostimulant effects of amphetamine, a model for the positive symptoms of psychosis.

Methodology:

  • Animals: Male mice or rats are habituated to the testing environment (e.g., open-field arenas).

  • Drug Administration: Animals are pre-treated with either the vehicle or different doses of the test compound.

  • Amphetamine Challenge: After a specific pre-treatment time, animals are administered d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

  • Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes) using an automated activity monitoring system.

  • Data Analysis: The total locomotor activity is calculated for each animal. The dose of the test compound that reduces the amphetamine-induced hyperactivity by 50% (ED50) is determined.

Visualizing Key Pathways and Workflows

Signaling Pathways in Antipsychotic Action

The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their interactions with the dopaminergic and serotonergic systems in the brain.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Binds Sero Serotonin HT2AR 5-HT2A Receptor Sero->HT2AR Binds AC Adenylyl Cyclase D2R->AC Inhibits Therapeutic Therapeutic Effects (Reduction of Positive Symptoms) D2R->Therapeutic Blockade Contributes to EPS Extrapyramidal Side Effects (EPS) D2R->EPS Strong Blockade Contributes to PLC Phospholipase C HT2AR->PLC Activates DA_release Dopamine Release (Modulated) HT2AR->DA_release Blockade Increases cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Atypical Atypical Antipsychotic (e.g., Piperazine Derivative) Atypical->D2R Blocks Atypical->HT2AR Blocks

Caption: Simplified dopamine and serotonin pathways modulated by atypical antipsychotics.

Experimental Workflow for Compound Evaluation

A structured workflow ensures a systematic evaluation of novel compounds from initial screening to in vivo validation.

G start Synthesized 1-(Propan-2-yl)piperazine Derivatives in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro select_hits Hit Selection (High Affinity & Selectivity) in_vitro->select_hits in_vivo In Vivo Behavioral Models (e.g., Amphetamine-Induced Hyperactivity) select_hits->in_vivo Promising Candidates lead_opt Lead Optimization select_hits->lead_opt Back to Synthesis efficacy_eval Efficacy Evaluation (vs. Standards) in_vivo->efficacy_eval tox Preliminary Toxicity Assessment efficacy_eval->tox Efficacious Compounds efficacy_eval->lead_opt Low Efficacy tox->lead_opt Favorable Profile

Caption: General workflow for the preclinical evaluation of novel antipsychotic candidates.

References

independent verification of the synthesis of 1-(Propan-2-yl)piperazine hydrate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 1-(Propan-2-yl)piperazine Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes for 1-(Propan-2-yl)piperazine, a key intermediate in pharmaceutical development. The information presented is based on established, independently verified methods for N-alkylation of piperazines found in the scientific literature. Due to a lack of specific published data for the hydrate form, this guide focuses on the synthesis of the parent compound, which can be subsequently hydrated.

Comparison of Synthetic Methodologies

The synthesis of 1-(Propan-2-yl)piperazine, also known as 1-isopropylpiperazine, can be approached through several established methods. The primary challenge in its synthesis is achieving mono-alkylation and avoiding the formation of the di-substituted by-product. Below, we compare the most common strategies: direct reductive amination and direct alkylation with a protecting group strategy.

Table 1: Quantitative Comparison of Synthesis Methods

ParameterDirect Reductive AminationDirect Alkylation (with Protecting Group)
Starting Materials Piperazine, Acetone, Reducing Agent (e.g., NaBH(OAc)₃)N-Boc-piperazine, 2-bromopropane, Base (e.g., K₂CO₃)
Typical Yield 70-90%80-95% (over two steps)
Reaction Time 12-24 hours24-48 hours (including deprotection)
Number of Steps 12 (Alkylation and Deprotection)
Key Advantage One-pot procedure, readily available starting materials.High selectivity for mono-alkylation, minimizing by-products.
Key Disadvantage Potential for over-alkylation if conditions are not optimized.Requires additional protection and deprotection steps, increasing overall synthesis time and cost.[1]
Purification Column chromatography may be required to separate mono- and di-substituted products.Simplified purification after the alkylation step; final product may require purification after deprotection.

Experimental Protocols

The following are representative protocols for the synthesis of 1-(Propan-2-yl)piperazine based on general methods described in the literature. Researchers should optimize these conditions for their specific laboratory settings.

Method 1: Direct Reductive Amination

This one-pot method is efficient for producing N-alkyl derivatives of piperazine.[2]

Protocol:

  • Dissolve piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetone (1.1 equivalents) to the solution and stir for 1 hour at room temperature to form the enamine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 1-(Propan-2-yl)piperazine.

Method 2: N-Alkylation of a Mono-Protected Piperazine

This two-step method offers higher selectivity for the mono-alkylated product by utilizing a protecting group, such as tert-butyloxycarbonyl (Boc).[1]

Step 1: N-Alkylation

  • Dissolve N-Boc-piperazine (1 equivalent) and 2-bromopropane (1.2 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude 1-Boc-4-(propan-2-yl)piperazine, which can be used in the next step without further purification.

Step 2: Boc-Deprotection

  • Dissolve the crude 1-Boc-4-(propan-2-yl)piperazine in a solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the product with an organic solvent (e.g., DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 1-(Propan-2-yl)piperazine.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the two-step synthesis of 1-(Propan-2-yl)piperazine using a protecting group strategy, which is often favored for its high selectivity.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Optional Final Step BocPip N-Boc-Piperazine Alkylation Alkylation Reaction (60-80°C, 12-24h) BocPip->Alkylation Bromo 2-Bromopropane Bromo->Alkylation Base Base (e.g., K2CO3) Base->Alkylation Solvent1 Solvent (e.g., ACN) Solvent1->Alkylation ProtectedProduct 1-Boc-4-(propan-2-yl)piperazine Alkylation->ProtectedProduct High Yield Deprotection Deprotection Reaction (0°C to RT, 2-4h) ProtectedProduct->Deprotection Acid Strong Acid (e.g., TFA) Acid->Deprotection Solvent2 Solvent (e.g., DCM) Solvent2->Deprotection Workup Aqueous Workup (Basification & Extraction) Deprotection->Workup FinalProduct 1-(Propan-2-yl)piperazine Hydration Hydration FinalProduct->Hydration Workup->FinalProduct Purified Product FinalHydrate 1-(Propan-2-yl)piperazine Hydrate Hydration->FinalHydrate

Caption: Workflow for the two-step synthesis of 1-(Propan-2-yl)piperazine.

References

Safety Operating Guide

Proper Disposal of 1-(Propan-2-yl)piperazine Hydrate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential procedures for the safe disposal of 1-(Propan-2-yl)piperazine hydrate, a corrosive and hazardous chemical. Strict adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

This guide is intended for laboratory researchers, scientists, and drug development professionals. The information provided is based on safety data sheets for closely related piperazine compounds and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.

I. Understanding the Hazards

This compound is a hazardous substance that requires careful handling at all times. The primary hazards include:

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Flammability: It is a flammable solid.

II. Personal Protective Equipment (PPE)

Before handling or disposing of this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber, inspect prior to use).
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.
Respiratory Protection In case of inadequate ventilation or dust formation, wear a NIOSH-approved respirator.

III. Step-by-Step Disposal Procedure

Principle: The primary disposal method for this compound is to treat it as a hazardous chemical waste. It must be collected, stored, and disposed of through an approved waste disposal plant in accordance with all local, regional, and national regulations.[3][2] Do not discharge into drains or the environment. [3][2]

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, disposable gloves) in a designated, properly labeled, and sealed container.[3][2]

    • Leave the chemical in its original container if possible. Do not mix with other waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Temporary Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[3]

    • Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.[3][2]

  • Containment: Wearing appropriate PPE, prevent the spill from spreading and entering drains.[1]

  • Clean-up:

    • For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding the creation of dust.[3][1][2]

    • Clean the affected area thoroughly.

  • Disposal: Treat all spill cleanup materials as hazardous waste and dispose of them according to the procedures outlined above.

V. Disposal Workflow

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE B Segregate Waste into Designated Container A->B C Properly Label Container (Hazardous Waste) B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact EHS for Professional Disposal D->E

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

References

Safe Handling and Disposal of 1-(Propan-2-yl)piperazine hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for handling 1-(Propan-2-yl)piperazine hydrate in a laboratory setting. The following procedures are based on safety data for piperazine and its derivatives, which share structural and toxicological similarities.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is expected to share hazards with piperazine, which is classified as corrosive and can cause severe skin burns and eye damage.[1][2] It may also cause allergic skin reactions, and respiratory sensitization, and is suspected of damaging fertility or the unborn child.[1][3] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body Part Equipment Specification
Eyes/Face Safety Goggles and Face ShieldChemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are required.[4] A face shield should be worn in addition to goggles when there is a splash hazard.
Hands Chemical-Resistant GlovesWear appropriate protective gloves made of nitrile rubber with a minimum thickness of 0.11 mm.[5] Breakthrough time of the glove material should be greater than 480 minutes.[5]
Body Protective ClothingA lab coat or chemical-resistant apron should be worn.[4] For larger quantities or in case of a spill, full-body protective clothing is recommended.[6]
Respiratory RespiratorIn case of inadequate ventilation or when dealing with dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety. The following step-by-step guide outlines the procedure for handling this compound.

Handling Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE 1. Don Appropriate PPE Prepare Work Area 2. Prepare Fume Hood Don PPE->Prepare Work Area Gather Materials 3. Gather All Necessary Equipment and Reagents Prepare Work Area->Gather Materials Weigh Compound 4. Weigh Compound in Fume Hood Gather Materials->Weigh Compound Perform Experiment 5. Conduct Experiment Weigh Compound->Perform Experiment Decontaminate 6. Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Dispose Waste 7. Dispose of Waste in Labeled Containers Decontaminate->Dispose Waste Doff PPE 8. Doff PPE Dispose Waste->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Workflow for Handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Don PPE: Before entering the lab, put on all required personal protective equipment as detailed in Table 1.

    • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment to avoid interruptions during the handling process.

  • Handling:

    • Weighing: All weighing and handling of the solid compound must be conducted inside a chemical fume hood to prevent inhalation of dust.[7]

    • Experimentation: Carry out the experimental procedure within the fume hood. Avoid direct contact with the skin, eyes, and clothing.[8]

  • Post-Experiment:

    • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Waste Disposal: Segregate and dispose of all waste materials as outlined in the disposal plan below.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination.

    • Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.[7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste Type Disposal Procedure
Unused Chemical Dispose of as hazardous waste in a licensed land-fill or by incineration in a licensed apparatus.[6] Do not release into the environment.[4]
Contaminated Solids Place contaminated items (e.g., gloves, bench paper, pipette tips) in a clearly labeled, sealed container for hazardous waste disposal.[6]
Contaminated Liquids Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[7]
Empty Containers Decontaminate empty containers before disposal.[6] Observe all label safeguards until containers are cleaned or destroyed.[6]

Emergency Procedures:

  • Spills: For minor spills, use dry clean-up procedures and avoid generating dust.[6][9] For major spills, evacuate the area and alert emergency responders.[6]

  • First Aid: In case of skin or eye contact, immediately flush with large amounts of water for at least 15 minutes and seek immediate medical attention.[9] If inhaled, move to fresh air and seek medical attention.[8][9] If swallowed, rinse mouth, do NOT induce vomiting, and seek immediate medical attention.[1][3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.